MS67
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H59F4N9O7S |
|---|---|
Molecular Weight |
1030.1 g/mol |
IUPAC Name |
N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C52H59F4N9O7S/c1-27-23-64(24-28(2)63(27)8)41-16-14-33(18-40(41)61-48(70)37-21-57-43(67)20-38(37)52(54,55)56)36-17-34(13-15-39(36)53)47(69)58-22-44(68)62-46(51(5,6)7)50(72)65-25-35(66)19-42(65)49(71)60-29(3)31-9-11-32(12-10-31)45-30(4)59-26-73-45/h9-18,20-21,26-29,35,42,46,66H,19,22-25H2,1-8H3,(H,57,67)(H,58,69)(H,60,71)(H,61,70)(H,62,68)/t27-,28+,29-,35+,42-,46+/m0/s1 |
InChI Key |
HBHSDSLZXDASLT-FLKKWHKHSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Canonical SMILES |
CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS67, a WDR5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS67 is a potent and selective heterobifunctional degrader that targets the WD40-repeat-containing protein 5 (WDR5) for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the formation of a ternary complex between WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of WDR5. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative performance data, and detailed protocols for key validation experiments.
Core Mechanism of Action: WDR5 Degradation via PROTAC Technology
This compound is a PROTAC that co-opts the cellular ubiquitin-proteasome system to selectively eliminate WDR5.[1] It is composed of a ligand that binds to WDR5, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] The binding of this compound to both WDR5 and VHL facilitates their proximity, leading to the formation of a ternary complex.[3][4] This induced proximity enables the VHL E3 ligase to catalyze the transfer of ubiquitin molecules to WDR5. The resulting polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome.
The degradation of WDR5 by this compound has been shown to be dependent on the proteasome, as co-treatment with the proteasome inhibitor MG132 rescues WDR5 levels.[5]
dot
Caption: Mechanism of action of this compound.
Downstream Effects of WDR5 Degradation
WDR5 is a critical component of the Mixed Lineage Leukemia (MLL) complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[6][7][8] H3K4 methylation is a key epigenetic mark associated with active gene transcription. By degrading WDR5, this compound disrupts the integrity and function of the MLL complex.[2][9] This leads to a reduction in global H3K4me2/3 levels, which in turn suppresses the transcription of WDR5-regulated genes.[10] The degradation of WDR5 has also been shown to decrease the chromatin-bound fraction of MLL complex components and c-MYC.[2][4][9]
dot
References
- 1. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. medchemexpress.com [medchemexpress.com]
The Critical Role of DOT1L in MLL-Rearranged Acute Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) featuring rearrangements of the Mixed Lineage Leukemia (MLL, now officially KMT2A) gene represents a high-risk subtype of leukemia with a historically poor prognosis, particularly in infant and therapy-related cases.[1][2][3][4] A key dependency for the survival and proliferation of these leukemic cells is the enzymatic activity of DOT1L, the sole histone H3 lysine 79 (H3K79) methyltransferase.[5][6][7][8] MLL fusion proteins aberrantly recruit DOT1L to ectopic sites, leading to H3K79 hypermethylation and the subsequent transcriptional activation of a potent oncogenic gene program, including key targets like HOXA9 and MEIS1.[1][5][7][9] This dependency presents a compelling therapeutic window for targeted inhibition. This technical guide synthesizes the current understanding of DOT1L's role in MLL-rearranged AML, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, outlining relevant experimental protocols, and visualizing the core signaling pathways.
The Central Mechanism: MLL Fusion Proteins Hijack DOT1L
In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for proper hematopoietic development.[1] Chromosomal translocations involving the MLL gene result in the creation of chimeric fusion proteins.[1][10] While the N-terminus of MLL is retained, the C-terminal methyltransferase domain is replaced by one of over 80 different fusion partner proteins.[2][3]
These MLL fusion proteins lack their intrinsic methyltransferase activity but gain the ability to form aberrant protein complexes. A critical interaction for leukemogenesis is the recruitment of the histone methyltransferase DOT1L.[1][2] This leads to abnormal, high levels of H3K79 methylation at MLL fusion protein target loci.[9] This epigenetic modification is a hallmark of MLL-rearranged leukemia and is directly linked to the transcriptional upregulation of genes essential for leukemic cell self-renewal and proliferation, most notably the HOXA gene cluster and MEIS1.[1][5][7][9] The inactivation of DOT1L has been shown to suppress this MLL-translocation-associated gene expression signature, leading to cell cycle arrest, differentiation, and apoptosis of the leukemia cells.[5][7][9]
Quantitative Impact of DOT1L Inhibition
The development of small molecule inhibitors targeting DOT1L has allowed for the quantitative assessment of its role in MLL-rearranged AML. Studies using inhibitors like SYC-522 have demonstrated specific and potent effects on this leukemia subtype.
| Parameter | Observation | Cell Lines/Model | Reference |
| H3K79 Methylation | Significant and specific reduction in H3K79 methylation. | MLL-rearranged leukemia cell lines (e.g., MV4-11) | [5] |
| Gene Expression | >50% decrease in HOXA9 and MEIS1 expression. | MLL-rearranged leukemia cell lines | [5][7][8] |
| Cell Cycle | G1 phase cell cycle arrest. | MLL-rearranged cells (MV4-11) | [5][8] |
| Cell Differentiation | Promotion of monocytic differentiation, increased CD14 expression. | MLL-rearranged leukemia cells | [5][7][8] |
| Colony Formation | Up to 50% decrease in colony formation ability. | Primary MLL-rearranged AML cells | [5][7][8] |
| Chemosensitivity | Significant sensitization to chemotherapeutics (mitoxantrone, etoposide, cytarabine). | MLL-rearranged leukemia cells | [5][7][8] |
Signaling and Experimental Workflows
Core Signaling Pathway of DOT1L in MLL-Rearranged AML
The central oncogenic pathway driven by MLL fusions converges on the activity of DOT1L. The MLL fusion protein acts as a scaffold, ectopically recruiting DOT1L to target gene promoters, leading to aberrant H3K79 methylation and activation of a leukemogenic gene expression program.
References
- 1. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Predictors of outcomes in adults with acute myeloid leukemia and KMT2A rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 9. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. answers.childrenshospital.org [answers.childrenshospital.org]
Discovery and Synthesis of MS67: A Technical Guide to a First-in-Class WDR5 Degrader
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation has emerged as a transformative therapeutic modality, offering a distinct advantage over traditional inhibition by eliminating the entire target protein. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system—the ubiquitin-proteasome system—to induce degradation. This guide provides an in-depth technical overview of the discovery, synthesis, and characterization of MS67, a potent and selective degrader of WD40 repeat domain protein 5 (WDR5).
This compound was developed through a structure-based design approach, leveraging high-resolution crystal structures of the ternary complex formed by WDR5, an early degrader, and the von Hippel-Lindau (VHL) E3 ligase.[1] This rational design led to this compound, a molecule with high cooperativity in forming the WDR5-MS67-VHL complex, resulting in potent and selective degradation of WDR5.[1] this compound has demonstrated superior efficacy in suppressing the growth of cancer cells, particularly in MLL-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC), compared to traditional WDR5 protein-protein interaction (PPI) inhibitors.[1][2] This document details the underlying biological pathways, quantitative biochemical and cellular data, complete synthesis protocols, and the experimental methodologies used to validate this first-in-class WDR5 degrader.
Biological Rationale and Signaling Pathway
The Role of WDR5 in Oncogenesis
WD40 repeat domain protein 5 (WDR5) is a critical scaffolding protein that plays a central role in epigenetic regulation. It is a core component of several histone methyltransferase (HMT) complexes, most notably the Mixed Lineage Leukemia (MLL) complexes (also known as KMT2 complexes).[3] Within these complexes, WDR5 is essential for maintaining structural integrity and allosterically activating the catalytic SET domain of the MLL protein, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[3] H3K4 methylation, particularly trimethylation (H3K4me3), is a key epigenetic mark associated with active gene transcription.
In many cancers, including MLL-rearranged leukemias, the aberrant activity of the MLL complex, stabilized by WDR5, drives the expression of oncogenes like HOXA9 and MEIS1, leading to uncontrolled cell proliferation and survival.[1] WDR5 also directly interacts with the potent oncogene c-MYC, enhancing its stability and transcriptional activity.[1] By degrading WDR5, this compound aims to dismantle the MLL complex and disrupt c-MYC signaling, thereby targeting multiple oncogenic pathways simultaneously.
This compound Mechanism of Action: Targeted Degradation
This compound is a PROTAC designed to induce the selective degradation of WDR5. It consists of three key components: a ligand that binds to WDR5 (derived from the PPI inhibitor OICR-9429), a ligand for the VHL E3 ubiquitin ligase, and a chemical linker connecting them.[1] By simultaneously binding to both WDR5 and VHL, this compound acts as a molecular bridge, inducing the formation of a ternary complex. This proximity allows the VHL E3 ligase to poly-ubiquitinate WDR5, marking it for recognition and subsequent degradation by the 26S proteasome. The degrader is then released to repeat the cycle. This catalytic mechanism allows sub-stoichiometric concentrations of this compound to achieve profound and sustained depletion of the target protein.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high-affinity binding, potent degradation activity, and selective anti-proliferative effects.
| Parameter | Description | Value | Cell Line / Condition | Reference |
| Binding Affinity | ||||
| Kd vs. WDR5 | Dissociation constant for WDR5 binding. | 63 nM | Biochemical Assay | [4] |
| Kd vs. VCB Complex | Dissociation constant for VHL-Elongin C-Elongin B complex. | 140 nM | Biochemical Assay | [1] |
| Degradation Potency | ||||
| DC50 | Concentration for 50% maximal degradation. | 3.7 ± 1.4 nM | MV4;11 (18h treat) | [1] |
| Dmax | Maximum percentage of degradation achieved. | 94 ± 1% | MV4;11 (18h treat) | [1] |
| Cellular Activity | ||||
| GI50 | Concentration for 50% growth inhibition. | 15 nM | MV4;11 | [1] |
| GI50 | Concentration for 50% growth inhibition. | 38 nM | EOL-1 | [1] |
| Pharmacokinetics | ||||
| Cmax | Maximum plasma concentration in vivo. | ~4.2 µM | Mouse (75 mg/kg, i.p.) | [4] |
Synthesis of this compound Degrader
The synthesis of this compound is a multi-step process that begins with a derivative of the known WDR5 inhibitor OICR-9429 and culminates in its coupling to the VHL E3 ligase ligand. The general workflow involves creating a WDR5-binding moiety with a reactive handle, preparing the VHL ligand with a compatible linker, and finally coupling the two fragments.
Detailed Synthesis Protocol
The following protocol is a representative synthesis based on established methods for similar PROTACs. The exact, step-by-step synthesis is detailed in the supplementary materials of Yu et al., Science Translational Medicine, 2021.[1]
Step 1: Synthesis of WDR5-binding moiety with linker attachment point. The synthesis starts from precursors to the OICR-9429 core. A key modification is the replacement of a morpholine group on the OICR-9429 scaffold with a piperazine tethered to a short ethylamine group, which serves as the exit vector for linker attachment.[1] This typically involves nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions to build the biaryl core, followed by amide coupling to install the nicotinamide portion. The final step is the functionalization of the piperazine ring.
Step 2: Synthesis of the VHL-ligand-linker intermediate. A common VHL ligand, such as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, is prepared. A linker with a terminal carboxylic acid (e.g., a short PEG or alkyl chain) is then coupled to the primary amine of the VHL ligand using standard amide coupling reagents like HATU or HOBt/EDC.
Step 3: Final Coupling and Purification. The amine-functionalized WDR5-binding moiety from Step 1 is coupled with the carboxyl-functionalized VHL-ligand-linker from Step 2.
-
Dissolve the VHL-ligand-linker intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Add the WDR5-binding moiety (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to yield this compound as a solid.
Experimental Protocols
Western Blot for WDR5 Degradation
This protocol is used to quantify the reduction in WDR5 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate human AML cells (e.g., MV4;11) at a density of 0.5 x 106 cells/mL. Treat cells with varying concentrations of this compound, MS67N (negative control), or DMSO for a specified time (e.g., 18 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WDR5 (e.g., from Bethyl Laboratories, A302-430A) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., α-Tubulin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize WDR5 band intensity to the loading control.[1]
Cell Growth Inhibition Assay
This assay determines the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MV4;11, EOL-1) in 96-well opaque plates at an appropriate density (e.g., 5,000 cells/well).
-
Compound Treatment: Treat cells with a serial dilution of this compound, MS67N, or a reference compound (e.g., OICR-9429). Include a DMSO-only control.
-
Incubation: Incubate the plates for a period of 3 to 5 days at 37°C in a CO2 incubator.
-
Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Record luminescence using a plate reader. Normalize the data to the DMSO control wells and plot the percentage of growth inhibition against the compound concentration. Calculate the GI50 value using non-linear regression analysis (e.g., in GraphPad Prism).[1]
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID gamma mice).
-
Tumor Implantation: Subcutaneously or intravenously inject a human cancer cell line (e.g., MV4;11) to establish tumors. For patient-derived xenografts (PDX), primary AML cells are engrafted.
-
Treatment: Once tumors are established (e.g., reach a volume of 100-200 mm³), randomize mice into treatment groups. Administer this compound (e.g., 75 mg/kg, intraperitoneally, twice daily) or vehicle control.[4]
-
Monitoring: Monitor tumor volume using caliper measurements and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for WDR5 levels) to confirm target engagement. Survival can also be monitored as a primary endpoint.[1][2]
Conclusion
This compound represents a significant advancement in the targeting of WDR5, a key node in oncogenic signaling. Through its structure-guided design and potent PROTAC-mediated mechanism, this compound effectively induces the selective degradation of WDR5, leading to robust anti-tumor activity in preclinical models of AML and other cancers.[1] The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery, facilitating further investigation into WDR5 biology and the development of next-generation degrader therapeutics.
References
MS67 as a Chemical Probe for WDR5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD40-repeat-containing protein 5 (WDR5) is a critical scaffolding protein implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL)-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC). Its role in tethering chromatin-modifying complexes, particularly the MLL1/SET1 histone methyltransferases, to specific genomic loci makes it a compelling therapeutic target. MS67 is a potent and selective chemical probe designed for the targeted degradation of WDR5. As a proteolysis-targeting chimera (PROTAC), this compound recruits WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in research settings.
Introduction
WDR5 plays a pivotal role in gene regulation by acting as a core component of the MLL/SET1 histone H3 lysine 4 (H3K4) methyltransferase complexes.[1] It directly interacts with the "Win" (WDR5-interacting) motif of MLL1, facilitating the trimethylation of H3K4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[1] Beyond its canonical role in the MLL complex, WDR5 also engages with other proteins, including the oncoprotein c-MYC, to drive tumorigenesis.[1]
Given the multifaceted role of WDR5 in cancer, significant efforts have been directed towards developing inhibitors that disrupt its protein-protein interactions (PPIs). However, these inhibitors have shown modest efficacy in clinical settings.[1] Targeted protein degradation using PROTACs offers an alternative and potentially more effective therapeutic strategy. By inducing the degradation of the entire WDR5 protein, PROTACs can abrogate all of its functions, leading to a more profound and sustained biological response.[1]
This compound was developed through a structure-based design approach to be a highly potent and selective WDR5 degrader.[1] It is a heterobifunctional molecule composed of a WDR5-binding moiety, a linker, and a VHL E3 ligase ligand.[2] This guide will delve into the technical details of this compound as a chemical probe for studying WDR5 biology and its potential as a therapeutic agent.
Mechanism of Action
This compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of WDR5. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to WDR5 and the VHL E3 ubiquitin ligase, forming a ternary complex.[1]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of WDR5.
-
Proteasomal Degradation: The polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is released after the degradation of WDR5 and can engage in another cycle of binding and degradation, acting as a catalyst.
This mechanism of action is highly efficient, allowing for the potent and sustained depletion of cellular WDR5 levels at low nanomolar concentrations.[3]
digraph "MS67_Mechanism_of_Action" {
graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, size="7.5,4", dpi=100];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];
This compound [label="this compound", fillcolor="#FBBC05"];
WDR5 [label="WDR5", fillcolor="#4285F4", fontcolor="#FFFFFF"];
VHL [label="VHL E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ternary_Complex [label="WDR5-MS67-VHL\nTernary Complex", shape=Mdiamond, fillcolor="#F1F3F4"];
Ub [label="Ubiquitin", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PolyUb_WDR5 [label="Polyubiquitinated\nWDR5", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Degraded_WDR5 [label="Degraded\nWDR5 Peptides", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
Recycled_this compound [label="this compound (Recycled)", fillcolor="#FBBC05"];
This compound -> Ternary_Complex [label="Binds"];
WDR5 -> Ternary_Complex [label="Binds"];
VHL -> Ternary_Complex [label="Binds"];
Ternary_Complex -> PolyUb_WDR5 [label="Ubiquitination"];
Ub -> Ternary_Complex [style=dashed];
PolyUb_WDR5 -> Proteasome [label="Recognition"];
Proteasome -> Degraded_WDR5 [label="Degradation"];
Ternary_Complex -> Recycled_this compound [label="Release", style=dashed];
Recycled_this compound -> Ternary_Complex [style=dashed, label="Re-engagement"];
}
Figure 3. Workflow for Chromatin Immunoprecipitation Sequencing.
Materials:
-
AML cell lines (e.g., MV4;11)
-
This compound
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer, wash buffers, and elution buffer
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or vehicle control.
-
Crosslink protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in ChIP lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Sequencing and Analysis:
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
Align reads to the reference genome and perform peak calling to identify regions of H3K4me3 enrichment.
-
Perform differential binding analysis to identify changes in H3K4me3 levels between this compound-treated and control samples.
Selectivity and Downstream Effects
This compound is a highly selective degrader of WDR5. [3]Quantitative proteomics studies have shown that at concentrations effective for WDR5 degradation, this compound does not significantly affect the levels of other proteins.
[1]
The degradation of WDR5 by this compound leads to several key downstream effects:
-
Reduced H3K4 Methylation: this compound treatment significantly decreases the levels of H3K4me2 and H3K4me3 on chromatin, without affecting other histone marks such as H3K9me3, H3K27me3, and H3K36me3.
[3]* Suppression of WDR5-regulated Genes: RNA-sequencing analysis has revealed that this compound effectively suppresses the transcription of WDR5-regulated gene programs, which are crucial for the survival of cancer cells.
[1]* Inhibition of Cancer Cell Proliferation: As shown in Table 2, this compound potently inhibits the growth of MLL-rearranged AML and PDAC cell lines, while having minimal effect on cells that are not dependent on WDR5.
[3]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a mouse xenograft model of MLL-rearranged AML. [3]As summarized in Table 3, intraperitoneal administration of this compound significantly inhibited tumor growth and was well-tolerated by the animals. [3]Pharmacokinetic studies in mice demonstrated that this compound achieves plasma concentrations sufficient for WDR5 degradation and anti-cancer activity.
[3]
Conclusion
This compound is a powerful and selective chemical probe for the targeted degradation of WDR5. Its ability to potently and specifically deplete cellular WDR5 levels makes it an invaluable tool for studying the diverse biological functions of this important protein. Furthermore, the significant anti-tumor efficacy of this compound in preclinical models highlights the therapeutic potential of WDR5 degradation for the treatment of WDR5-dependent cancers. This technical guide provides a comprehensive resource for researchers utilizing this compound to advance our understanding of WDR5 biology and to explore its therapeutic applications.
References
Biological activity of WDR5 inhibitor MS67
An In-depth Technical Guide on the Biological Activity of the WDR5 Degrader MS67
Introduction: Targeting WDR5 in Cancer
WD-repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a pivotal role in regulating gene expression.[1][2][3] It is a core component of several multiprotein complexes, most notably the COMPASS (Complex of Proteins Associated with Set1) and MLL (Mixed Lineage Leukemia) histone methyltransferase (HMT) complexes.[1][4][5][6][7] Within these complexes, WDR5 is essential for the catalytic activity that leads to the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark strongly associated with active gene transcription.[1][2][8][9][10]
WDR5 facilitates these interactions through two key binding sites: the WIN (WDR5 Interaction) site and the WBM (WDR5 Binding Motif) site.[1][4] The WIN site is crucial for binding to partners like the MLL1 protein, while the WBM site can interact with other proteins, including the oncoprotein c-MYC.[4][11] By scaffolding these complexes, WDR5 is critical for the transcriptional regulation of genes involved in cell proliferation and survival.[1] Its overexpression or aberrant function is linked to the progression of various cancers, including MLL-rearranged leukemias, pancreatic cancer, breast cancer, and neuroblastoma, making it an attractive therapeutic target.[1][4][12][13][14][15]
This compound: A PROTAC Approach to WDR5 Inhibition
While traditional small-molecule inhibitors have been developed to block the protein-protein interactions (PPIs) at the WDR5 WIN site, they have often shown modest efficacy in killing cancer cells and lacked significant in vivo activity.[4][12][14] An alternative and more potent strategy is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This compound is a potent and selective WDR5 degrader developed using this PROTAC technology.[4][14][16] It was designed based on the crystal structure of an earlier WDR5 degrader in a ternary complex with WDR5 and the von Hippel-Lindau (VHL) E3 ligase.[4][14] this compound consists of a moiety that binds to WDR5, a linker, and a ligand that recruits the VHL E3 ligase.[17] This design results in a highly cooperative formation of the WDR5-MS67-VHL ternary complex, leading to efficient and selective degradation of the WDR5 protein.[4][14]
Mechanism of Action
The primary mechanism of action for this compound is the induced degradation of the WDR5 protein. The process unfolds as follows:
-
Ternary Complex Formation : this compound simultaneously binds to WDR5 and the VCB (VHL-Elongin C-Elongin B) complex, a component of the VHL E3 ubiquitin ligase. This brings WDR5 into close proximity with the E3 ligase machinery.[4]
-
Ubiquitination : The E3 ligase transfers ubiquitin molecules to lysine residues on the surface of the WDR5 protein.
-
Proteasomal Degradation : The poly-ubiquitinated WDR5 is recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[4]
This degradation-based approach is more effective than simple inhibition, as it removes the entire WDR5 scaffold, disrupting all its associated functions and complexes.[4][14]
Quantitative Biological Data
The efficacy of this compound has been quantified through various biophysical and cellular assays. The data highlights its high-affinity binding, potent degradation capability, and selective antiproliferative effects.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Target/Complex | Value | Cell Line | Reference |
| Binding Affinity (Kd) | WDR5 | 63 ± 10 nM | - | [4][16] |
| VCB Complex | 140 ± 7.2 nM | - | [4][16] | |
| WDR5-MS67-VCB (Ternary) | 52 ± 8.3 nM | - | [4] | |
| Degradation Potency (DC50) | WDR5 | 3.7 ± 1.4 nM | MV4;11 | [4][16] |
| Maximal Degradation (Dmax) | WDR5 | 94 ± 1% | MV4;11 | [4] |
Table 2: In Vitro Antiproliferative Activity (GI50) of this compound
| Cell Line | Cancer Type | MLL Status | GI50 Value | Reference |
| MV4;11 | Acute Myeloid Leukemia | Rearranged | 15 nM | [16] |
| EOL-1 | Acute Myeloid Leukemia | Rearranged | 38 nM | [16] |
| MOLM13 | Acute Myeloid Leukemia | Rearranged | Sensitive | [16] |
| KOPN8 | Acute Myeloid Leukemia | Rearranged | Sensitive | [16] |
| RS4;11 | Acute Myeloid Leukemia | Rearranged | Sensitive | [16] |
| THP-1 | Acute Myeloid Leukemia | Rearranged | Sensitive | [16] |
| K562 | Chronic Myeloid Leukemia | Not Rearranged | > 2500 nM | [16] |
| HL60 | Acute Promyelocytic Leukemia | Not Rearranged | Insensitive | [16] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | - | Sensitive | [16] |
| LM2 | Breast Cancer | - | ~50% inhibition at 0.5 µM | [13] |
| MDA-MB-453 | Breast Cancer | - | ~50% inhibition at 0.5 µM | [13] |
Cellular and Molecular Effects
Depletion of WDR5 by this compound triggers a cascade of downstream molecular events that collectively inhibit cancer cell growth.
-
Suppression of Gene Transcription : this compound is more effective than WDR5 PPI inhibitors at suppressing the transcription of WDR5-regulated genes.[4][14] In MIA PaCa-2 pancreatic cancer cells, a 6-day treatment with 1 µM this compound led to the significant downregulation of 842 genes.[4]
-
Reduction of H3K4 Methylation : As a critical component of the MLL/COMPASS complexes, WDR5 degradation leads to a specific reduction in H3K4 di- and tri-methylation (H3K4me2/3) levels on chromatin.[16] Other histone methylation marks, such as H3K9me3, H3K27me3, and H3K36me3, remain unaffected, demonstrating the selectivity of the downstream effect.[16]
-
Disruption of MLL and c-MYC Function : Treatment with this compound decreases the chromatin-bound fraction of key oncogenic proteins that partner with WDR5, including MLL complex components and c-MYC.[4][14]
-
Inhibition of Cell Proliferation : this compound potently inhibits the proliferation of cancer cells dependent on WDR5, particularly MLL-rearranged (MLL-r) AML and pancreatic ductal adenocarcinoma (PDAC) cells.[4][16] It shows marked selectivity for MLL-r leukemia cell lines while being largely inactive against cell lines that do not harbor MLL rearrangements.[16] In breast cancer cells, this compound treatment leads to significant growth inhibition, proving more potent than the PPI inhibitor OICR-9429.[13]
In Vivo Efficacy
The potent in vitro activity of this compound translates to significant antitumor effects in animal models. In mouse models of MLL-rearranged AML, intraperitoneal administration of this compound at 75 mg/kg twice daily significantly inhibited tumor growth and prolonged the survival of the treated mice.[16] The compound was also reported to be well tolerated in vivo, suggesting a favorable therapeutic window.[4][14] Pharmacokinetic analysis after a single 75 mg/kg injection showed that the plasma concentration of this compound reached a Cmax of approximately 4.2 µM and was sustained above 0.5 µM for over 12 hours, demonstrating suitable properties for in vivo studies.[16]
Experimental Protocols
The characterization of this compound involved a range of biophysical, biochemical, and cellular assays. Below are detailed methodologies for key experiments.
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective : To measure the dissociation constant (Kd) of this compound binding to WDR5 and the VCB complex.
-
Protocol :
-
Recombinant WDR5 and VCB complex proteins are purified and dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
The protein solution (e.g., 10-20 µM WDR5) is loaded into the sample cell of the microcalorimeter.
-
This compound is dissolved in the same dialysis buffer and loaded into the injection syringe at a concentration approximately 10-fold higher than the protein (e.g., 100-200 µM).
-
A series of small injections (e.g., 2 µL) of the this compound solution are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat released or absorbed upon binding is measured after each injection.
-
The resulting data are integrated and fit to a single-site binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the dissociation constant (Kd).
-
2. Western Blot for WDR5 Degradation (DC50/Dmax Determination)
-
Objective : To quantify the concentration-dependent degradation of WDR5 in cells treated with this compound.
-
Protocol :
-
Cancer cells (e.g., MV4;11) are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 5 µM) or DMSO as a vehicle control for a fixed period (e.g., 18 hours).
-
After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against WDR5. A loading control antibody (e.g., anti-Tubulin or anti-GAPDH) is also used.
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using software like ImageJ. WDR5 band intensity is normalized to the loading control.
-
The normalized data is plotted against the logarithm of this compound concentration and fitted to a dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
3. Cell Proliferation Assay (GI50 Determination)
-
Objective : To measure the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
-
Protocol :
-
Cells are seeded in 96-well plates at an appropriate density and incubated overnight.
-
A serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is included.
-
Cells are incubated with the compound for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.
-
After incubation, cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
The luminescence or absorbance is read using a plate reader.
-
The data is normalized to the vehicle control wells (representing 100% growth).
-
The normalized values are plotted against the logarithm of the compound concentration, and a four-parameter logistic regression is used to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound represents a significant advancement in the targeting of the epigenetic regulator WDR5. As a highly potent and selective PROTAC degrader, it overcomes the limitations of previous PPI inhibitors by inducing the near-complete elimination of the WDR5 protein.[4] Its mechanism of action leads to the robust suppression of WDR5-dependent oncogenic pathways, including the disruption of MLL- and c-MYC-driven transcription and the reduction of H3K4 methylation.[4][16] The potent in vitro and in vivo anticancer activity of this compound, particularly in models of MLL-rearranged leukemia and other WDR5-dependent cancers, establishes pharmacological degradation of WDR5 as a promising therapeutic strategy.[4][12][14] This technical overview provides a comprehensive guide to the biological activity of this compound for researchers and scientists in the field of drug development.
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 - Wikipedia [en.wikipedia.org]
- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. pnas.org [pnas.org]
- 13. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to MS67 Target Engagement in Cancer Cells
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific anticancer compound designated "MS67." Therefore, this document serves as a representative technical guide, utilizing "this compound" as a placeholder for a hypothetical, first-in-class inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a clinically relevant cancer target. The data and signaling pathways described are based on established findings for well-characterized PRMT1 inhibitors to provide a realistic and instructive framework for researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[2] PRMT1 has been shown to regulate key oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, further highlighting its importance in cancer biology.[2][3]
This guide details the preclinical characterization of this compound, a potent, selective, and reversible inhibitor of PRMT1. We will explore its mechanism of action, target engagement in cancer cells, and its effects on downstream signaling pathways and cellular proliferation. This document provides detailed protocols for key assays used to characterize the interaction of small molecule inhibitors with their intracellular targets.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative data for this compound, which is modeled after the known PRMT1 inhibitor, GSK3368715.[4][5]
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Enzyme | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
| Data represents the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human Type I PRMT enzymes.[4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) |
| Toledo | Diffuse Large B-cell Lymphoma | 59 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | >1000 (cytostatic) |
| BxPC3 | Pancreatic Cancer | 150 |
| MD-MB-468 | Triple-Negative Breast Cancer | 250 |
| gIC50 represents the concentration of this compound that causes 50% growth inhibition.[5] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a BxPC3 Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 150 | 78 |
| This compound | 300 | 97 |
| Data from a study in a pancreatic cancer xenograft model, demonstrating significant dose-dependent tumor growth inhibition.[4][5] |
PRMT1 Signaling Pathway and Mechanism of Action of this compound
PRMT1 is a key regulator of various signaling pathways that are crucial for cancer cell proliferation and survival. It methylates a wide range of substrates, including histone H4 at arginine 3 (H4R3me2a), which leads to transcriptional activation of genes involved in cell cycle progression and metabolism.[1] Furthermore, PRMT1 can methylate non-histone proteins such as EGFR and components of the Wnt signaling pathway, thereby modulating their activity.[2][3] By inhibiting PRMT1, this compound blocks these critical functions, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PRMT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Verifying target engagement and quantifying the cellular effects of a novel inhibitor are critical steps in drug development. The following sections provide detailed protocols for key experiments used to characterize this compound.
Cellular Thermal Shift Assay (CETSA) for PRMT1 Target Engagement
CETSA is a powerful method for confirming the direct binding of a compound to its target protein in a cellular context. The principle is based on ligand-induced thermal stabilization of the target protein.[6]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., BxPC3) to 80-90% confluency.
-
Detach and resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.[6]
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.[6]
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PRMT1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH).[6]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PRMT1 remaining as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.
-
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the inhibitory potency of this compound against recombinant PRMT1 by measuring the amount of a reaction product. The ADP-Glo™ Kinase Assay is a common method that measures ADP production.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.
-
Prepare the kinase reaction buffer containing the PRMT1 enzyme, a suitable substrate (e.g., a histone H4 peptide), and ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the PRMT1 enzyme and substrate mixture.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][9]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only and medium-only controls.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[10]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the GI50 value.
-
Conclusion
This technical guide outlines the preclinical characterization of a hypothetical PRMT1 inhibitor, this compound. The presented data, modeled on established PRMT1 inhibitors, demonstrates potent and selective inhibition of PRMT1, leading to robust anti-proliferative effects in cancer cell lines and significant anti-tumor efficacy in in vivo models.[4][5] The detailed protocols for CETSA, in vitro kinase assays, and cell viability assays provide a comprehensive framework for the evaluation of target engagement and cellular activity of novel small molecule inhibitors. The central role of PRMT1 in regulating oncogenic signaling pathways underscores its potential as a high-value target for cancer therapy.[2][3] The methodologies and data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Structural Biology of the MS67 and WDR5 Interaction
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the structural and biochemical interactions between the WD40 repeat-containing protein 5 (WDR5) and MS67, a potent and selective PROTAC (PROteolysis TArgeting Chimera) degrader. The focus is on the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction, which is of significant interest in the development of therapeutics for cancers such as MLL-rearranged leukemia.
Introduction: WDR5 as a Therapeutic Target and the PROTAC Approach
WD repeat domain 5 (WDR5) is a scaffolding protein that plays a crucial role in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[1][2] The MLL complex is essential for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark critical for active gene transcription.[1] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making WDR5 an attractive therapeutic target.[3]
Instead of traditional enzymatic inhibition, a newer therapeutic strategy involves targeted protein degradation using PROTACs.[4][5] this compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate WDR5.[1][6] this compound accomplishes this by simultaneously binding to WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of WDR5.[1][2][5]
Mechanism of Action of this compound
The action of this compound is a cyclical, multi-step process that results in the catalytic degradation of the WDR5 protein.
-
Ternary Complex Formation : this compound, with its two distinct ligand heads, acts as a molecular bridge, recruiting WDR5 and the VHL E3 ligase into a stable ternary complex (WDR5-MS67-VHL).[4][7]
-
Ubiquitination : Within the proximity induced by the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of WDR5.[5][8]
-
Proteasomal Recognition and Degradation : The polyubiquitinated WDR5 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[5][9]
-
PROTAC Recycling : After inducing ubiquitination, this compound is released and can bind to another WDR5 protein and E3 ligase, initiating a new cycle of degradation.[4][7]
Quantitative Data Presentation
The efficacy of this compound is defined by its binding affinities to its targets and its ability to induce degradation in a cellular context. These parameters are determined through biophysical and cell-based assays.
Table 1: Biophysical Binding Affinities of this compound and its Ternary Complex
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference(s) |
| This compound <=> WDR5 | ITC | 63 ± 10 nM | [1] |
| This compound <=> VCB (VHL-Elongin C-Elongin B) | ITC | 140 ± 7.2 nM | [1][6] |
| WDR5-MS67-VCB (Ternary Complex) | ITC | 52 ± 8.3 nM | [10] |
| Cooperativity (α) | ITC | 2.74 | [10] |
Note: Cooperativity (α) is a measure of the influence that the binding of the first protein has on the binding of the second protein to the PROTAC. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes would suggest.[11][12][13]
Table 2: Cellular Degradation Potency of this compound
| Cell Line | Target Protein | Parameter | Value | Reference(s) |
| MV4;11 | WDR5 | DC50 | 3.7 ± 1.4 nM | [1] |
| MV4;11 | WDR5 | Dmax | 94 ± 1% | [1] |
Note: DC50 is the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achievable.[14]
Experimental Protocols
The characterization of the WDR5-MS67 interaction relies on several key experimental techniques.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]
Objective: To determine the binding affinities of this compound to WDR5 and VCB, and the thermodynamics of the ternary complex formation.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant WDR5 and VCB complex proteins to >95% purity.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.
-
Thoroughly dialyze all protein samples against the same ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to ensure a precise match of buffer conditions.[17]
-
Degas all solutions immediately before the experiment to prevent air bubbles.
-
-
Instrumentation Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25°C).
-
-
Binary Titration (this compound into WDR5):
-
Load the sample cell (typically ~200 µL) with a solution of WDR5 (e.g., 10-20 µM).
-
Load the injection syringe (typically ~40 µL) with a solution of this compound (e.g., 100-200 µM, 10-20x the concentration of the protein).[17]
-
Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Ternary Complex Titration:
-
To measure the overall ternary complex affinity, one can titrate one protein into a pre-formed complex of the other protein and the PROTAC.
-
-
Data Analysis:
-
Integrate the raw heat-burst peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating this compound into buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH.[17]
-
This technique is used to determine the high-resolution, three-dimensional structure of the WDR5-MS67-VCB ternary complex, providing atomic-level insights into the protein-protein and protein-ligand interactions.[1]
Objective: To solve the crystal structure of the WDR5-MS67-VCB ternary complex.
Methodology:
-
Protein and Complex Preparation:
-
Express and purify WDR5 and the VCB complex to a high concentration (e.g., 10-20 mg/mL) and homogeneity.[18]
-
Form the ternary complex by incubating the proteins with an excess of this compound.
-
Further purify the complex using size-exclusion chromatography to isolate the stable ternary complex.
-
-
Crystallization Screening:
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions by fine-tuning the concentrations of precipitants, pH, and temperature to obtain large, single, well-diffracting crystals.[19]
-
-
Data Collection and Processing:
-
Cryo-protect the crystals (e.g., by soaking in a solution containing glycerol) and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling) to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with known structures of WDR5 and VCB as search models.
-
Build the model of this compound and the protein components into the electron density map.
-
Refine the structure to improve its fit to the experimental data and to achieve ideal stereochemistry.
-
Western blotting is a standard technique used to quantify the levels of a specific protein in a complex mixture, such as a cell lysate. It is used to determine the DC50 and Dmax of a PROTAC.[21][22]
Objective: To quantify the this compound-induced degradation of WDR5 in a specific cell line (e.g., MV4;11).
Methodology:
-
Cell Culture and Treatment:
-
Culture MV4;11 cells to an appropriate density.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for a fixed period (e.g., 18 hours). Include a vehicle-only control (e.g., DMSO).[21]
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to extract total protein.[22]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.[21]
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for WDR5.
-
Incubate with a loading control primary antibody (e.g., anti-Tubulin or anti-GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[21]
-
Quantify the band intensities using densitometry software.
-
Normalize the WDR5 band intensity to the loading control for each sample.
-
Calculate the percentage of WDR5 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the this compound concentration and fit the curve to a dose-response model to determine the DC50 and Dmax values.
-
Conclusion
The study of the this compound and WDR5 interaction provides a clear example of the power of the PROTAC platform for targeted protein degradation. Through the formation of a cooperative ternary complex with the VHL E3 ligase, this compound effectively and potently induces the degradation of WDR5. The structural and biophysical characterization of this system, using techniques such as X-ray crystallography and ITC, has been instrumental in the rational design and optimization of this compound as a chemical probe and potential therapeutic agent.[1][2] The detailed protocols and quantitative data presented here serve as a guide for researchers in the fields of chemical biology, drug discovery, and structural biology who are investigating similar targeted protein degradation systems.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 19. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Unraveling the Selectivity of MS67: A Technical Guide to a Potent WDR5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS67 is a highly potent and selective small molecule degrader of the WD40 repeat domain protein 5 (WDR5).[1] As a key component of multiple protein complexes, including the mixed-lineage leukemia (MLL) methyltransferase complex, WDR5 is a critical regulator of gene expression and a high-value target in oncology.[2][3] this compound operates through a proteolysis-targeting chimera (PROTAC) mechanism, hijacking the cell's natural protein disposal system to specifically eliminate WDR5. This guide provides an in-depth analysis of the selectivity profile of this compound, detailing its binding affinities, cellular degradation potency, and broad proteome-wide specificity.
Mechanism of Action: A PROTAC Approach
This compound is a heterobifunctional molecule designed to simultaneously bind to WDR5 and an E3 ubiquitin ligase. Specifically, this compound contains a moiety that binds to WDR5 and another that recruits the von Hippel-Lindau (VHL) E3 ligase complex.[2][4][5] This induced proximity facilitates the polyubiquitination of WDR5, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the sustained depletion of the target protein at low compound concentrations.[2] A structurally related compound, MS67N, which is incapable of binding the E3 ligase, serves as a crucial negative control in experiments to confirm that the observed effects are due to WDR5 degradation.[2]
Quantitative Selectivity Profile
The selectivity of this compound is supported by its high-affinity binding to WDR5 and the VHL E3 ligase complex, leading to potent and specific degradation of WDR5 in cancer cells.
Binding Affinity and Cellular Degradation
The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | WDR5 | 63 nM | [1] |
| VCB Complex¹ | 140 nM | [4] | |
| Degradation Potency (DC₅₀)² | MV4;11 (MLL-r AML) | 3.7 ± 1.4 nM | [2] |
| MIA PaCa-2 (PDAC) | 45 nM | [4] | |
| Maximal Degradation (Dₘₐₓ)³ | MV4;11 (MLL-r AML) | 94 ± 1% | [2] |
¹VCB: VHL-Elongin C-Elongin B ternary complex. ²DC₅₀: Half-maximal degradation concentration. ³Dₘₐₓ: Maximum level of degradation.
Proteome-Wide Selectivity
To assess the global selectivity of this compound, unbiased mass spectrometry-based proteomic profiling was conducted. The results underscore the exceptional specificity of this compound for its intended target.
| Assay Type | Cell Line | Experimental Conditions | Key Finding | Reference |
| Global Proteomic Profiling | MIA PaCa-2 | 1.5 µM this compound for 2.5 hours | Of >4,000 proteins detected, WDR5 was the only protein to show a significant decrease. | [2][6] |
| Protein Methyltransferase Panel | N/A | Biochemical Assay | Inactive against a panel of 22 other protein methyltransferases. | [1] |
| Histone Methylation Marks | MV4;11 & MIA PaCa-2 | Cellular Assay | No effect on H3K9me3, H3K27me3, and H3K36me3 marks. | [1] |
Signaling Pathway Engagement
This compound-induced degradation of WDR5 leads to the disruption of its interactions with key oncogenic partners, such as MLL and c-MYC.[2][7] This effectively suppresses the transcription of WDR5-regulated genes and reduces H3K4 methylation on chromatin, a hallmark of active gene transcription.[1][2]
Experimental Protocols
The selectivity of this compound was established through a series of rigorous biochemical, biophysical, and cellular assays. Below are the detailed methodologies for the key experiments.
Global Proteomic Profiling by Mass Spectrometry
-
Objective: To determine the selectivity of this compound across the entire proteome.
-
Cell Culture and Treatment: MIA PaCa-2 cells were treated with 1.5 µM this compound or a vehicle control (DMSO) for 2.5 hours.
-
Cell Lysis and Protein Digestion: Cells were harvested and lysed. Proteins were denatured, reduced, alkylated, and then digested into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from this compound-treated and control samples were differentially labeled with TMT reagents for relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was analyzed by LC-MS/MS to identify and quantify thousands of proteins simultaneously.
-
Data Analysis: Protein abundance changes were calculated based on the reporter ion intensities. A significance cutoff (e.g., p-value < 0.01 and fold change > 1.5) was applied to identify proteins with significant changes in abundance.[2]
Western Blotting for WDR5 Degradation (DC₅₀ Determination)
-
Objective: To quantify the concentration-dependent degradation of WDR5 in cells.
-
Cell Culture and Treatment: MV4;11 cells were seeded and treated with a serial dilution of this compound (e.g., 0.001 µM to 1 µM) for 18 hours. A vehicle control (DMSO) and a negative control (MS67N) were included.[2]
-
Protein Extraction: Cells were collected and lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for WDR5. A loading control antibody (e.g., Tubulin or GAPDH) was used to ensure equal protein loading.
-
Detection and Quantification: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using densitometry software (e.g., ImageJ).
-
Data Analysis: WDR5 band intensities were normalized to the loading control. The percentage of remaining WDR5 relative to the vehicle control was plotted against the this compound concentration. A four-parameter logistic regression curve was fitted to the data to determine the DC₅₀ and Dₘₐₓ values.[2]
Conclusion
The comprehensive data presented in this guide demonstrate that this compound is a highly selective and potent degrader of WDR5. Its specificity is confirmed by proteome-wide analysis, which shows WDR5 as the primary target, and by its lack of activity against other methyltransferases and unrelated histone methylation pathways.[1][2] The detailed experimental protocols provide a framework for researchers to validate these findings and further explore the therapeutic potential of targeted protein degradation. The high selectivity of this compound, combined with its potent anti-tumor activity in preclinical models, establishes it as a valuable tool for studying WDR5 biology and a promising candidate for the development of novel cancer therapies.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | WDR5 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS67 Treatment in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases involves chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene, which are associated with a poor prognosis. The protein WD40 repeat domain protein 5 (WDR5) is a critical component of the MLL histone methyltransferase complex and plays a key role in sustaining oncogenesis in these cancers. MS67 is a potent and selective small molecule degrader of WDR5, offering a promising therapeutic strategy for WDR5-dependent cancers, including MLL-rearranged (MLL-r) AML.[1][2][3] This document provides detailed protocols for the application of this compound in AML cell lines to assess its efficacy and mechanism of action.
Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC). It is designed to bind simultaneously to WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2] This ternary complex formation facilitates the ubiquitination of WDR5, marking it for degradation by the proteasome. The depletion of WDR5 disrupts the MLL complex and reduces the expression of WDR5-regulated genes, such as those regulated by c-MYC.[2] This leads to the inhibition of histone H3 lysine 4 (H3K4) methylation, suppression of proliferation, and induction of apoptosis in sensitive cancer cells.[1][2]
Figure 1: Proposed mechanism of action for this compound in AML cells.
Data Presentation
This compound has demonstrated potent activity against MLL-r AML cell lines while being significantly less effective in cell lines not harboring MLL rearrangements.
| Cell Line | Genotype | IC50 (nM) | DC50 (nM) | Reference |
| MV4;11 | MLL-r | 15 | 3.7 | [1] |
| EOL-1 | MLL-r | 38 | N/A | [1] |
| MOLM13 | MLL-r | Sensitive | N/A | [1] |
| KOPN8 | MLL-r | Sensitive | N/A | [1] |
| RS4;11 | MLL-r | Sensitive | N/A | [1] |
| THP-1 | MLL-r | Sensitive | N/A | [1] |
| K562 | Non-MLL-r | Insensitive | N/A | [1] |
| HL-60 | Non-MLL-r | Insensitive | N/A | [1] |
IC50: The half maximal inhibitory concentration for cell growth. DC50: The half maximal degradation concentration for WDR5 protein. N/A: Data not available from the provided search results.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cultures of AML cell lines for subsequent experiments.
Materials:
-
AML cell lines (e.g., MV4;11, EOL-1, HL-60)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly. Subculture the cells every 2-3 days to maintain exponential growth.
-
To subculture, centrifuge the cell suspension, remove the old medium, and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits the growth of AML cell lines by 50%.
Figure 2: Workflow for determining the IC50 of this compound.
Materials:
-
AML cells
-
This compound compound
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed AML cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression analysis.
Western Blot for WDR5 Degradation
Objective: To confirm the this compound-induced degradation of WDR5 protein.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-WDR5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat AML cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-WDR5 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in AML cells following this compound treatment.
Figure 3: Workflow for apoptosis analysis using flow cytometry.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat AML cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest approximately 1x10^5 to 5x10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound represents a targeted therapeutic approach for MLL-rearranged AML by inducing the degradation of WDR5. The protocols outlined in this document provide a framework for researchers to investigate the cellular effects of this compound, from determining its potency in specific cell lines to elucidating its mechanism of action through protein degradation and apoptosis induction. These methods are fundamental for the preclinical evaluation of this compound and similar targeted protein degraders in the context of AML.
References
Application Notes and Protocols for Evaluating a Novel Compound in Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Models
Topic: Evaluating the Efficacy of a Novel Test Compound in Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and profound resistance to conventional therapies[1][2][3][4]. Preclinical animal models, particularly patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs), are indispensable tools for investigating PDAC biology and evaluating novel therapeutic agents[1][5][6][7][8]. These models allow for the in vivo assessment of a compound's anti-tumor activity, mechanism of action, and potential for clinical translation.
These application notes provide a comprehensive overview and detailed protocols for utilizing PDAC xenograft models to evaluate the efficacy of a novel test compound. The protocols described herein cover the establishment of xenograft models, treatment administration, and subsequent efficacy evaluation.
Key Signaling Pathways in PDAC
A thorough understanding of the molecular landscape of PDAC is crucial for designing effective therapeutic strategies. Several key signaling pathways are frequently dysregulated in PDAC and represent attractive targets for novel therapies. These include:
-
KRAS Signaling: Mutations in the KRAS oncogene are present in over 90% of PDAC cases, leading to constitutive activation of downstream pathways like the RAF-MEK-ERK and PI3K/Akt/mTOR pathways, which drive cellular proliferation and survival[3][9][10].
-
Transforming Growth Factor-Beta (TGF-β) Signaling: The TGF-β pathway plays a dual role in PDAC, acting as a tumor suppressor in early stages and a tumor promoter in later stages by inducing epithelial-mesenchymal transition (EMT), fibrosis, and immunosuppression[10][11][12].
-
Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is frequently overexpressed in PDAC and contributes to cell growth and migration[11][12].
-
Notch Signaling: The Notch pathway is implicated in maintaining a balance between cell proliferation, apoptosis, and differentiation and is often dysregulated in PDAC[12].
-
Hedgehog Signaling: This pathway is involved in the desmoplastic response, a hallmark of PDAC characterized by a dense stroma that can impede drug delivery[11][12].
-
Wnt Signaling: Aberrant Wnt signaling has been observed in PDAC and contributes to tumor development and progression[12].
Experimental Protocols
I. Establishment of PDAC Xenograft Models
A. Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting cultured human pancreatic cancer cell lines into immunodeficient mice. These models are reproducible and cost-effective for initial efficacy screening.
Protocol: Subcutaneous CDX Model Establishment
-
Cell Culture: Culture human PDAC cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) under standard conditions. Ensure cells are in the exponential growth phase and have high viability.
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
B. Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of the original tumor[5][13][14][15].
Protocol: Subcutaneous PDX Model Establishment
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a consenting patient undergoing surgical resection.
-
Animal Model: Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to improve engraftment rates.
-
Tissue Preparation: Mince the tumor tissue into small fragments (1-3 mm³).
-
Implantation: Surgically implant a tumor fragment subcutaneously into the flank of an anesthetized mouse.
-
Tumor Monitoring: Monitor tumor growth as described for CDX models.
C. Orthotopic Xenograft Models
Orthotopic models involve implanting tumor cells or tissue into the pancreas of the mouse, which more accurately mimics the tumor microenvironment and metastatic potential of PDAC[16][17].
Protocol: Orthotopic CDX/PDX Model Establishment
-
Preparation: Prepare a single-cell suspension from a PDAC cell line or a small tumor fragment from a PDX model.
-
Surgical Procedure: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.
-
Implantation: Inject the cell suspension or implant the tumor fragment into the tail of the pancreas.
-
Closure: Suture the abdominal wall and skin.
-
Tumor Monitoring: Monitor tumor growth and metastasis using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
II. Treatment of Tumor-Bearing Mice
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing Formulation: Prepare the test compound in a suitable vehicle.
-
Administration: Administer the test compound and vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) and schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
III. Efficacy Evaluation
A. Primary Endpoint: Tumor Growth Inhibition
The primary measure of efficacy is the inhibition of tumor growth.
| Parameter | Description | Formula |
| Tumor Volume (TV) | Measured with calipers. | (Width² x Length) / 2 |
| Percent Tumor Growth Inhibition (%TGI) | The percentage reduction in tumor growth in the treated group compared to the control group. | 100 x (1 - (Mean TV of Treated Group at Endpoint / Mean TV of Control Group at Endpoint)) |
| Tumor Growth Delay (TGD) | The difference in time for the tumors in the treated and control groups to reach a specific volume. | Time (Treated) - Time (Control) to reach target volume |
B. Secondary Endpoints and Pharmacodynamic Analyses
At the end of the study, tumors and other relevant tissues should be collected for further analysis.
-
Histology and Immunohistochemistry (IHC):
-
H&E Staining: To assess tumor morphology and necrosis.
-
Ki-67 Staining: To evaluate cell proliferation.
-
TUNEL Assay: To measure apoptosis.
-
Target-Specific Staining: To assess the modulation of the compound's target and downstream signaling pathways.
-
-
Western Blotting: To quantify the expression and phosphorylation status of key proteins in the target signaling pathway within the tumor tissue.
-
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): To investigate changes in the transcriptional profile of the tumor in response to treatment.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups. An example is provided below.
| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 105.6 | - | -2.5 ± 1.8 |
| Test Compound (10 mg/kg) | 10 | 148.9 ± 11.8 | 625.4 ± 89.2 | 50.0 | -3.1 ± 2.0 |
| Test Compound (30 mg/kg) | 10 | 152.1 ± 13.1 | 312.7 ± 55.7 | 75.0 | -5.2 ± 2.5 |
Conclusion
The use of PDAC xenograft models is a critical step in the preclinical evaluation of novel therapeutic agents. By following these detailed protocols, researchers can obtain robust and reproducible data on the efficacy and mechanism of action of their test compound, providing a strong rationale for further clinical development. The choice between CDX, PDX, and orthotopic models will depend on the specific research question and available resources. A well-designed and executed xenograft study is invaluable for advancing the development of new treatments for pancreatic cancer.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Pre-clinical Models of Metastasis in Pancreatic Cancer [frontiersin.org]
- 4. Enhancing the Efficacy of CAR T Cells in the Tumor Microenvironment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Targeting Growth Factor Signaling Pathways in Pancreatic Cancer: Towards Inhibiting Chemoresistance [frontiersin.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patient Derived Xenografts Expand Human Primary Pancreatic Tumor Tissue Availability for ex vivo Irreversible Electroporation Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 17. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS67 in In Vitro Cell Culture
Disclaimer: The compound "MS67" is not found in publicly available scientific literature. The following application note is a representative example for a hypothetical anti-cancer compound, designated this compound, which is presumed to be an inhibitor of the mTOR signaling pathway. The data and protocols are illustrative and should be adapted for specific experimental contexts.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. mTOR is a critical regulator of cell growth, proliferation, metabolism, and survival, and its signaling pathway is often dysregulated in various human cancers.[1][2] By targeting this pathway, this compound offers a promising avenue for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound, including determining its cytotoxic concentration and confirming its mechanism of action in cancer cell lines.
Quantitative Data Summary: Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3][4] The IC₅₀ values for this compound were determined across a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.08 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.20 ± 0.15 |
| A549 | Lung Carcinoma | 0.88 ± 0.11 |
| HT-29 | Colorectal Adenocarcinoma | 0.62 ± 0.09 |
| U87-MG | Glioblastoma | 2.50 ± 0.31 |
| PC-3 | Prostate Adenocarcinoma | 1.75 ± 0.22 |
Note: Data are hypothetical and for illustrative purposes only.
Key Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines standard procedures for maintaining adherent mammalian cell lines to ensure optimal health and viability for experimentation.[5]
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks/plates
-
70% Ethanol
Procedure:
-
Aseptic Technique: All procedures must be performed in a Class II biological safety cabinet. Sanitize all surfaces and items with 70% ethanol before placing them in the cabinet.[6]
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath before use.
-
Cell Passaging:
-
When cells reach 80-90% confluency, remove the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-10 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytotoxicity Determination using MTT Assay
This protocol is for determining the IC₅₀ value of this compound. The MTT assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with DMSO, matching the highest concentration used for this compound) and a "no-cell" blank control.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the log of this compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.[7]
-
Visualizations: Workflows and Pathways
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the key steps involved in determining the cytotoxic effects of this compound on cultured cells.
Caption: Workflow for determining the IC₅₀ of this compound via MTT assay.
Hypothetical Signaling Pathway: mTOR Inhibition by this compound
This compound is hypothesized to inhibit the mTORC1 complex, a central node in cell signaling that integrates signals from growth factors and nutrients.[1][2]
Caption: this compound inhibits the mTORC1 complex, blocking downstream signaling.
Logic Diagram: Dose-Response Relationship
The cytotoxic effect of this compound is concentration-dependent. Understanding this relationship is key to defining its therapeutic window.
Caption: Relationship between this compound concentration and its cytotoxic effect.
References
- 1. The mTOR Signaling Pathway in Multiple Sclerosis; from Animal Models to Human Data | MDPI [mdpi.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 6. dmice.ohsu.edu [dmice.ohsu.edu]
- 7. medic.upm.edu.my [medic.upm.edu.my]
Application Notes and Protocols for MS67 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS67 is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5). As a key component of multiple protein complexes, including the MLL/SET1 histone methyltransferases, WDR5 is critically involved in the regulation of gene expression. Its role in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL)-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC), has made it a compelling therapeutic target. This compound functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of WDR5 through the ubiquitin-proteasome system.[1] This document provides detailed guidelines on the recommended solvent, preparation of stock solutions, and protocols for in vitro applications of this compound.
Physicochemical Properties and Recommended Solvent
The selection of an appropriate solvent is critical for the accurate and reproducible use of this compound in experimental settings. Based on its physicochemical properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₅₉F₄N₉O₇S | Sigma-Aldrich |
| Molecular Weight | 1030.14 g/mol | Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | DMSO: 2 mg/mL (clear solution) | Sigma-Aldrich |
| Storage Temperature | -20°C | MedchemExpress |
Preparation of this compound Stock Solutions
For in vitro studies, it is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 10.30 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Mechanism of Action: WDR5 Degradation
This compound is a heterobifunctional molecule that induces the degradation of WDR5. It achieves this by forming a ternary complex between WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of WDR5, marking it for degradation by the 26S proteasome.
In Vitro Applications and Protocols
This compound has demonstrated potent and selective degradation of WDR5 in various cancer cell lines, leading to anti-proliferative effects. Below are example protocols for common in vitro assays.
Protocol 1: Evaluation of WDR5 Degradation by Western Blot
This protocol describes how to assess the ability of this compound to induce the degradation of WDR5 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., MV4;11 for AML)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WDR5 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
References
Application Notes and Protocols for MS67 Administration in Mouse Models of Leukemia
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "MS67" for the treatment of leukemia. The following Application Notes and Protocols are provided as a detailed, illustrative template for researchers and drug development professionals working with novel therapeutic agents in similar preclinical models. The experimental designs, data, and signaling pathways are representative examples based on common practices in leukemia research.
Application Notes
1.1 Introduction
This compound is a novel, synthetic small molecule inhibitor targeting the pro-survival signaling pathways frequently dysregulated in various forms of leukemia. These notes provide an overview of the preclinical evaluation of this compound in mouse models of leukemia, including its mechanism of action, recommended experimental protocols, and representative data.
1.2 Mechanism of Action
This compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and drug resistance in leukemia. By targeting this pathway, this compound induces apoptosis and inhibits the growth of leukemia cells.
1.3 Applications
-
Preclinical evaluation of the therapeutic efficacy of this compound in mouse models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
-
Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
-
Combination studies with standard-of-care chemotherapeutic agents to assess synergistic effects.
Experimental Protocols
2.1 In Vivo Efficacy Study in an AML Xenograft Model
This protocol describes the evaluation of this compound's anti-leukemic activity in a patient-derived xenograft (PDX) mouse model of AML.
2.1.1 Materials
-
NOD/SCID/gamma (NSG) mice (6-8 weeks old)
-
Patient-derived AML cells (e.g., MOLM-13)
-
This compound, formulated in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
-
Vehicle control (formulation without this compound)
-
Calipers
-
Sterile PBS
-
Syringes and needles for injection
2.1.2 Procedure
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Xenograft Implantation: Inoculate 5 x 10^6 MOLM-13 cells in 100 µL of sterile PBS subcutaneously into the right flank of each NSG mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) once daily for 21 days.
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor animal health and survival daily.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
2.2 Pharmacokinetic (PK) Analysis
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
2.2.1 Materials
-
Healthy BALB/c mice (6-8 weeks old)
-
This compound formulated as described in 2.1.1
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
2.2.2 Procedure
-
Drug Administration: Administer a single dose of this compound (e.g., 25 mg/kg, i.p.) to a cohort of mice (n=3 per time point).
-
Blood Sampling: Collect blood samples via retro-orbital bleeding or tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Data Presentation
3.1 Table 1: In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 150 | - | 25 |
| This compound (25 mg/kg) | 450 ± 75 | 70 | 45 |
3.2 Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (hr) | 1.0 |
| AUC (0-24h) (ng·hr/mL) | 4800 |
| t1/2 (hr) | 4.5 |
Visualizations
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Application Note: Western Blot Protocol for Monitoring WDR5 Degradation Induced by MS67
Audience: Researchers, scientists, and drug development professionals.
Introduction
WD40-repeat domain 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes that regulate gene expression through histone H3 lysine 4 (H3K4) methylation.[1] Dysregulation of WDR5 activity is implicated in various cancers, making it an attractive therapeutic target. MS67 is a potent and selective degrader of WDR5, functioning as a proteolysis-targeting chimera (PROTAC) that recruits WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This application note provides a detailed protocol for performing a Western blot to monitor the degradation of WDR5 in cancer cell lines upon treatment with this compound.
Data Presentation
This compound induces potent and selective degradation of WDR5 in a dose- and time-dependent manner across various cancer cell lines. The tables below summarize the quantitative data on WDR5 degradation as determined by Western blot analysis in several key studies.
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| MV4;11 (AML) | 3.7 ± 1.4 | 94 ± 1 | 18 | [2] |
| LM2 (Breast Cancer) | Not explicitly stated | ~80 at 2.5 µM | 18 | [3][4] |
| MDA-MB-453 (Breast Cancer) | Not explicitly stated | ~70 at 2.5 µM | 18 | [3][4] |
Table 1: Dose-Dependent Degradation of WDR5 by this compound. DC50 represents the concentration of this compound required to induce 50% degradation of WDR5, while Dmax is the maximum percentage of degradation observed.
| Cell Line | Time to Apparent Degradation (hours) | Time to Maximal Degradation (hours) | Reference |
| MV4;11 (AML) | 2 | ~4 | [2] |
| MIA PaCa-2 (PDAC) | 2 | ~24 | [2] |
| LM2 (Breast Cancer) | Not explicitly stated | ~8 | [3] |
| MDA-MB-453 (Breast Cancer) | Not explicitly stated | ~8 | [3] |
Table 2: Time-Course of WDR5 Degradation by this compound. This table highlights the kinetics of WDR5 degradation in different cell lines upon treatment with an effective concentration of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced WDR5 degradation and the experimental workflow for its detection by Western blot.
Caption: Mechanism of this compound-induced WDR5 degradation.
Caption: Western Blot experimental workflow.
Experimental Protocols
This section provides a detailed methodology for assessing this compound-mediated WDR5 degradation in cancer cell lines. The protocol is based on established methods and data from relevant publications.[2][3][5]
Cell Culture and Treatment
-
Cell Lines: MV4;11 (acute myeloid leukemia), LM2, or MDA-MB-453 (breast cancer) cells are suitable models.
-
Culture Conditions: Culture cells in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 2.5 µM) for a specified duration (e.g., 4, 8, 18, or 24 hours).
-
Include a vehicle control (DMSO) and a negative control compound (MS67N, if available) at the highest concentration used for this compound.
-
Cell Lysis and Protein Extraction
-
Harvesting:
-
For adherent cells, wash with ice-cold PBS and then scrape into lysis buffer.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and then resuspend in lysis buffer.
-
-
Lysis Buffer: A common choice is RIPA buffer, which is effective for extracting nuclear proteins like WDR5.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Additives: Immediately before use, supplement the lysis buffer with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
-
Lysis Procedure:
-
Add ice-cold lysis buffer to the cell pellet or plate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions. This is crucial for equal loading of protein in the subsequent steps.
SDS-PAGE
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by following the manufacturer's protocol for the transfer apparatus.
Blocking
-
Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer to prevent non-specific antibody binding.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibody against WDR5 in the blocking buffer. A typical starting dilution is 1:1000, but this should be optimized based on the antibody datasheet.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Loading Control:
-
After probing for WDR5, the membrane can be stripped and re-probed or simultaneously probed with an antibody against a loading control protein (e.g., α-tubulin, GAPDH, or vinculin) at a dilution of 1:1000 to 1:10,000. This ensures equal protein loading across all lanes.
-
-
Washing:
-
After primary antibody incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibody.
-
Secondary Antibody Incubation
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).
-
Dilute the secondary antibody in blocking buffer (e.g., 1:2000 to 1:10,000).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
Detection and Data Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities for WDR5 and the loading control using image analysis software such as ImageJ.
-
Normalize the WDR5 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of WDR5 degradation relative to the vehicle-treated control.
-
References
- 1. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. origene.com [origene.com]
- 4. novusbio.com [novusbio.com]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS67 in CRISPR Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 genome editing technology has become a cornerstone of functional genomics, allowing for systematic interrogation of gene function on a genome-wide scale.[1][2][3] When coupled with small molecule inhibitors, CRISPR-Cas9 screens represent a powerful approach for elucidating drug mechanisms of action, identifying genetic vulnerabilities, and discovering novel therapeutic targets.[4][5] This document provides detailed application notes and protocols for the use of MS67, a potent and selective inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway, in CRISPR-Cas9 screening assays.
The mTOR signaling pathway is a crucial regulator of cell metabolism, growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic development.[6][8] this compound offers a valuable tool to probe the genetic dependencies associated with mTOR inhibition. By performing CRISPR-based genetic screens in the presence of this compound, researchers can identify genes whose loss or activation sensitizes or confers resistance to mTOR pathway blockade.[5][9] These "chemical-genetic" interactions can reveal novel drug targets, predictive biomarkers, and mechanisms of drug resistance.[5]
These protocols are designed to provide a comprehensive guide for conducting pooled CRISPR-Cas9 loss-of-function screens with this compound, covering experimental design, execution, and data analysis.
This compound: A Selective mTOR Pathway Inhibitor
This compound is a synthetic small molecule designed to specifically inhibit the mTOR kinase, a central component of two distinct protein complexes: mTORC1 and mTORC2.[6] By targeting the ATP-binding site of mTOR, this compound effectively blocks the phosphorylation of downstream substrates, thereby inhibiting cell growth, proliferation, and survival in sensitive cell lines. The use of this compound in CRISPR screens can help to elucidate the complex cellular responses to mTOR inhibition and to identify synthetic lethal interactions that can be exploited for therapeutic benefit.
Signaling Pathway
The mTOR signaling pathway integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status, to orchestrate cellular growth and proliferation.[6] As depicted in the diagram below, mTOR forms the catalytic core of two functionally distinct complexes, mTORC1 and mTORC2.
-
mTORC1 is sensitive to rapamycin and is a master regulator of protein synthesis, cell growth, and autophagy. It is activated by growth factors through the PI3K/Akt signaling cascade and by amino acids. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which control translation initiation.
-
mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival and metabolism, in part by phosphorylating and activating Akt.
This compound, as a direct inhibitor of mTOR, is expected to block the activity of both mTORC1 and mTORC2.
CRISPR Screening Workflow with this compound
A pooled CRISPR screen with this compound aims to identify genes whose knockout confers either resistance or sensitivity to the compound. The general workflow is as follows:
-
Library Transduction: A pooled lentiviral sgRNA library is introduced into a population of Cas9-expressing cells at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Initial Cell Population (T0): A sample of cells is collected after transduction and selection to represent the initial sgRNA distribution.
-
Drug Treatment: The remaining cells are split into two populations: one treated with a vehicle control (e.g., DMSO) and the other with a predetermined concentration of this compound (typically around the IC50).
-
Cell Proliferation: The cells are allowed to proliferate for a set period, during which the sgRNAs targeting essential genes will be depleted from the population, while sgRNAs targeting genes that confer a growth advantage will become enriched.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the T0, vehicle-treated, and this compound-treated cell populations. The sgRNA cassettes are amplified by PCR, and the relative abundance of each sgRNA is quantified by next-generation sequencing.
-
Data Analysis: The sequencing reads are analyzed to determine the fold change in sgRNA representation between the different conditions. Genes are then ranked based on their enrichment or depletion scores to identify significant "hits."
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cell line known to be sensitive to mTOR inhibition. Ensure the cell line is amenable to lentiviral transduction and stably expresses Cas9.
-
Lentivirus Production: Produce high-titer lentivirus for your pooled sgRNA library using standard transfection protocols with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) in a suitable packaging cell line (e.g., HEK293T).
Determination of this compound Working Concentration
-
Seed the Cas9-expressing target cells in a 96-well plate.
-
The next day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value. For the CRISPR screen, a concentration around the IC50 is often a good starting point.
Lentiviral Transduction of Target Cells
-
Determine the optimal multiplicity of infection (MOI) for your target cells to achieve ~30% transduction efficiency. This ensures that the majority of cells receive a single sgRNA.
-
Seed a sufficient number of cells to maintain a representation of at least 500 cells per sgRNA in your library.
-
Transduce the cells with the pooled sgRNA lentiviral library at the predetermined MOI.
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) to select for transduced cells.
-
Expand the selected cells, ensuring the cell number is maintained to preserve library complexity.
CRISPR Screen Execution
-
After selection, harvest a portion of the cells as the initial time point (T0) reference sample.
-
Split the remaining cells into two arms: a vehicle control (DMSO) and an this compound-treated arm.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining a cell number that preserves library representation.
-
Harvest the cells from both arms at the end of the experiment.
Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA (gDNA) from the T0, DMSO-treated, and this compound-treated cell pellets.
-
Amplify the sgRNA-containing region from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform next-generation sequencing (NGS) on a suitable platform (e.g., Illumina).
Data Analysis
-
Read Alignment: Demultiplex the sequencing reads based on their barcodes and align them to the sgRNA library reference file.
-
Read Counting: Count the number of reads for each sgRNA in each sample.
-
Normalization and Fold Change Calculation: Normalize the read counts to the total number of reads per sample. Calculate the log2 fold change (LFC) of each sgRNA between the this compound-treated and DMSO-treated samples, and between the final time point and the T0 sample.
-
Gene-Level Scoring: Use algorithms like MAGeCK or BAGEL to calculate a gene-level score and statistical significance (p-value and false discovery rate) for both positive (resistance) and negative (sensitization) selection.
-
Hit Identification: Identify significant gene "hits" based on a predefined statistical cutoff (e.g., FDR < 0.1).
Data Presentation
Table 1: Example Cell Viability Data for this compound IC50 Determination
| This compound Concentration (nM) | Percent Viability (%) |
| 0 (Vehicle) | 100.0 |
| 1 | 98.5 |
| 5 | 92.1 |
| 10 | 85.3 |
| 20 | 70.2 |
| 50 | 51.5 |
| 100 | 35.8 |
| 500 | 15.2 |
| 1000 | 5.6 |
| IC50 (nM) | ~50 |
Table 2: Example Results from a CRISPR Screen with this compound
| Gene | Gene-Level Score | P-value | FDR | Phenotype |
| Top Resistance Hits | ||||
| TSC1 | 2.58 | 1.2e-6 | 5.8e-5 | Resistance |
| TSC2 | 2.45 | 3.5e-6 | 9.1e-5 | Resistance |
| PTEN | 1.98 | 8.9e-5 | 2.1e-3 | Resistance |
| Top Sensitization Hits | ||||
| RICTOR | -2.15 | 2.1e-5 | 4.5e-4 | Sensitization |
| RAPTOR | -1.89 | 9.8e-5 | 2.5e-3 | Sensitization |
| AKT1 | -1.75 | 1.5e-4 | 3.2e-3 | Sensitization |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The combination of CRISPR-Cas9 screening with the mTOR inhibitor this compound provides a robust platform for the systematic identification of genes that modulate the cellular response to mTOR pathway inhibition.[5] The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute these powerful chemical-genetic screens. The insights gained from such experiments can significantly advance our understanding of mTOR signaling in cancer and aid in the development of more effective therapeutic strategies.
References
- 1. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 3. idtdna.com [idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targets: MTOR and related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MS67 in WDR5-MLL Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS67 is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5).[1][2] It functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of WDR5 through the ubiquitin-proteasome system.[3][4][5] This activity makes this compound a valuable tool for studying the biological roles of WDR5 and for exploring its therapeutic potential, particularly in cancers where the WDR5-MLL interaction is a key driver of oncogenesis.[3][6]
The interaction between WDR5 and Mixed Lineage Leukemia (MLL) protein is crucial for the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[7][8][9][10] This epigenetic modification is vital for transcriptional regulation, and its dysregulation is implicated in various cancers, including acute myeloid leukemia (AML).[3][7] this compound offers a powerful approach to disrupt this interaction by depleting the cellular levels of WDR5, thereby inhibiting the oncogenic signaling driven by the WDR5-MLL complex.[3][6]
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to WDR5 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase complex.[3] This ternary complex formation facilitates the ubiquitination of WDR5, marking it for degradation by the proteasome. By degrading WDR5, this compound effectively disrupts its interaction with MLL and other binding partners, leading to the suppression of WDR5-regulated gene transcription and a reduction in H3K4 methylation.[1][3]
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Kd) to WDR5 | 63 nM | Biochemical Assay | Potent binding to the target protein.[1][2] |
| Binding Affinity (Kd) to VCB Complex | 140 nM | Biochemical Assay | Effective recruitment of the E3 ligase complex.[1] |
| Degradation Concentration (DC50) | 3.7 ± 1.4 nM | MV4;11 cells | Concentration for 50% degradation of WDR5.[3] |
| Maximum Degradation (Dmax) | 94 ± 1% | MV4;11 cells | Achieved at a concentration of 0.5 µM.[3] |
| GI50 in MV4;11 cells | 15 nM | Cell-based Assay | Potent growth inhibition in a sensitive AML cell line.[1] |
| GI50 in EOL-1 cells | 38 nM | Cell-based Assay | Demonstrates efficacy in another MLL-rearranged leukemia cell line.[1] |
Signaling Pathway
The WDR5-MLL complex plays a central role in the regulation of gene expression through histone methylation. The following diagram illustrates the mechanism of action of this compound in disrupting this pathway.
Caption: Mechanism of this compound-induced WDR5 degradation and disruption of the WDR5-MLL interaction.
Experimental Protocols
Experimental Workflow for Studying WDR5-MLL Interaction with this compound
Caption: General workflow for investigating the effect of this compound on the WDR5-MLL interaction.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
This protocol is designed to qualitatively assess the disruption of the endogenous WDR5-MLL protein interaction in cells treated with this compound.
Materials:
-
Cell lines (e.g., MV4;11, MOLM13)
-
This compound
-
Cell lysis buffer (non-denaturing)
-
Antibodies: anti-WDR5, anti-MLL, and IgG control
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 18 hours).
-
Cell Lysis: Harvest and wash the cells, then lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.[11]
-
Immunoprecipitation:
-
Washing: Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.[11][13]
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the membrane with antibodies against WDR5 and MLL to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated MLL with the WDR5 antibody (and vice versa) in this compound-treated samples compared to the control indicates disruption of the interaction.
Protocol 2: AlphaScreen Assay for Quantitative Analysis of WDR5-MLL Interaction
This high-throughput assay quantitatively measures the effect of this compound on the WDR5-MLL interaction in a biochemical setting.[14][15][16][17]
Materials:
-
Recombinant purified WDR5 and MLL proteins (or peptides containing the WDR5-interacting motif of MLL)
-
Streptavidin-coated Donor beads and anti-tag antibody-conjugated Acceptor beads (e.g., anti-GST, anti-His)
-
Biotinylated and tagged recombinant proteins
-
This compound
-
Assay buffer
-
384-well microplates
Procedure:
-
Protein Preparation: Use biotinylated WDR5 and a tagged MLL peptide (e.g., GST-MLL).
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add serial dilutions of this compound or a control compound.
-
Add the biotinylated WDR5 and tagged MLL peptide.
-
Incubate briefly to allow for compound-protein interaction.
-
-
Bead Addition: Add a mixture of streptavidin-coated Donor beads and anti-tag Acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein complex formation.
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader. The signal will be proportional to the extent of the WDR5-MLL interaction. A decrease in signal in the presence of this compound indicates inhibition of the interaction.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another robust method for quantifying protein-protein interactions in a high-throughput format.[18][19][20][21]
Materials:
-
Recombinant WDR5 and MLL proteins/peptides labeled with a TR-FRET donor (e.g., Europium) and acceptor (e.g., APC) fluorophore, respectively.
-
This compound
-
Assay buffer
-
384-well low-volume black plates
Procedure:
-
Assay Setup:
-
To the wells of a 384-well plate, add assay buffer.
-
Add serial dilutions of this compound or a control.
-
Add the donor-labeled WDR5 and acceptor-labeled MLL.
-
-
Incubation: Incubate the plate at room temperature for a specified period to allow the reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission filters. The ratio of acceptor to donor emission is calculated. A decrease in the TR-FRET ratio in the presence of this compound indicates disruption of the WDR5-MLL interaction.
Conclusion
This compound is a highly effective and selective degrader of WDR5, providing a powerful tool for probing the WDR5-MLL interaction and its downstream consequences. The protocols and data presented here offer a comprehensive guide for researchers to utilize this compound in their studies, from initial qualitative assessments in cell-based assays to quantitative high-throughput screening. These approaches will be instrumental in advancing our understanding of the WDR5-MLL axis in health and disease and in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Combining Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Key players in the epigenetic landscape include DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and bromodomain and extraterminal domain (BET) proteins. Dysregulation of these epigenetic mechanisms is a hallmark of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes.[1][2][3] Epigenetic drugs, which target the enzymes and proteins responsible for these modifications, have emerged as a promising class of anti-cancer agents.[1][3][4]
While some epigenetic drugs have shown efficacy as monotherapies, particularly in hematological malignancies, their success in solid tumors has been more limited.[4][5][6] This has spurred the investigation of combination therapies, not only with traditional chemotherapy and immunotherapy but also with other epigenetic drugs.[1][4][6][7] The rationale behind combining epigenetic drugs is to achieve synergistic effects by targeting different, often complementary, layers of epigenetic regulation.[7][8][9] For instance, a DNMT inhibitor can reactivate a tumor suppressor gene silenced by DNA hypermethylation, while an HDAC inhibitor can further enhance its expression by creating a more open chromatin state.[8] This document provides an overview of the rationale, supporting data, and detailed protocols for studying the combination of different classes of epigenetic drugs. Although a specific compound "MS67" was a point of interest, publicly available data is limited. Therefore, this document will focus on the principles of combining well-characterized classes of epigenetic drugs, such as DNMT inhibitors, HDAC inhibitors, and BET inhibitors.
Synergistic Combinations of Epigenetic Drugs
The combination of different epigenetic drugs can lead to synergistic anti-cancer effects, where the combined effect is greater than the sum of the individual effects. This can allow for lower effective doses of each drug, potentially reducing toxicity.
DNMT Inhibitors in Combination with HDAC Inhibitors
The combination of DNMT inhibitors (e.g., Azacitidine, Decitabine) and HDAC inhibitors (e.g., Vorinostat, Entinostat) is one of the most studied epigenetic drug combinations.[8] DNMT inhibitors work by causing DNA hypomethylation, which can lead to the re-expression of genes silenced by promoter hypermethylation.[8][10] However, DNA demethylation alone may not be sufficient for robust gene reactivation if the chromatin remains in a condensed state.[11] HDAC inhibitors promote histone hyperacetylation, leading to a more open chromatin structure that is permissive for transcription.[7][12] Thus, the sequential or concurrent administration of a DNMT inhibitor followed by an HDAC inhibitor can result in a more potent and sustained re-expression of tumor suppressor genes.[8]
BET Inhibitors in Combination with Other Epigenetic Drugs
BET inhibitors (e.g., JQ1, I-BET762) are a newer class of epigenetic drugs that target BET proteins, which are "readers" of histone acetylation marks.[13] By displacing BET proteins from chromatin, these inhibitors can downregulate the expression of key oncogenes like MYC.[14] The combination of BET inhibitors with other epigenetic agents is an active area of research. For example, synergistic effects have been observed when combining BET inhibitors with HDAC inhibitors, potentially by co-regulating the expression of critical target genes. Furthermore, combining BET inhibitors with PARP inhibitors has shown synergy in various cancer models, in part through the downregulation of DNA repair genes by the BET inhibitor, rendering cancer cells more susceptible to PARP inhibition.[15]
Quantitative Data on Epigenetic Drug Combinations
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using methods like the Chou-Talalay Combination Index (CI).[16] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[16]
Table 1: Examples of Synergistic Combinations of Epigenetic Drugs
| Drug Combination | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| DNMT Inhibitor (Azacitidine) + HDAC Inhibitor (Entinostat) | Non-Small Cell Lung Cancer | Modest clinical activity with some patients showing durable responses. | [17] |
| DNMT Inhibitor (Decitabine) + EZH2 Inhibitor (GSK126) | Hepatocellular Carcinoma | Synergistic induction of anti-tumor effects and upregulation of tumor suppressor and immune response genes. | [11] |
| BET Inhibitor (JQ1) + HDAC Inhibitor | Ovarian Cancer | Synergistic killing of ovarian cancer cells. | [18] |
| BET Inhibitor (JQ1) + PARP Inhibitor (Olaparib) | Cholangiocarcinoma | Combination was more effective than single agents, with CI values indicating synergy. |[15] |
Experimental Protocols
Cell Viability and Synergy Assessment
This protocol describes how to assess the effect of single and combined epigenetic drug treatments on cell viability and to determine if the combination is synergistic.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Epigenetic drugs (e.g., DNMT inhibitor, HDAC inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, XTT)[16][19]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (typically 2,000-10,000 cells/well).[20] Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of each drug and the drug combination at a constant ratio.
-
Treatment: Treat the cells with single drugs or the combination at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours).[20][21]
-
Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.[19][20] This involves adding the reagent to each well, incubating, and then reading the luminescence.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for each single drug using software like GraphPad Prism.[16]
-
Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[16]
-
Diagram 1: Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of drug combinations.
Western Blotting for Protein Expression Analysis
This protocol is used to analyze changes in the expression of key proteins involved in epigenetic regulation and downstream signaling pathways following drug treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane[22]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-MYC, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.[22][23]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[22][23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22][23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Diagram 2: Logic of Synergistic, Additive, and Antagonistic Effects
Caption: Conceptual diagram of drug interaction types.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of a protein of interest (e.g., a transcription factor or a modified histone) and how these are altered by drug treatment.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
ChIP-grade antibody
-
Protein A/G magnetic beads[24]
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes in cells with formaldehyde.[24][25][26] Quench with glycine.[25][26]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication.[24][25][26]
-
Immunoprecipitation:
-
Washes: Wash the beads extensively to remove non-specific binding.[24]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.[25]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify protein binding sites. Compare the binding profiles between different treatment conditions.
Diagram 3: Signaling Pathway - Combined DNMT and HDAC Inhibition
Caption: Combined effect of DNMT and HDAC inhibitors on gene expression.
Conclusion
The combination of epigenetic drugs represents a rational and promising strategy in cancer therapy. By targeting multiple layers of epigenetic regulation, it is possible to achieve synergistic anti-tumor effects and potentially overcome resistance to single-agent therapies. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at exploring novel epigenetic drug combinations. A thorough understanding of the underlying mechanisms of synergy, supported by robust preclinical data, will be crucial for the successful clinical translation of these combination therapies.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic drugs in cancer therapy: mechanisms, immune modulation, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting the right combination to break the epigenetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining epigenetic and immune therapy to overcome cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining epigenetic drugs with other therapies for solid tumours - past lessons and future promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. youtube.com [youtube.com]
- 10. Use of Epigenetic Drugs in Disease: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BET bromodomain inhibitor exerts the most potent synergistic anticancer effects with quinone-containing compounds and anti-microtubule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effects of BET and MEK inhibitors promote regression of anaplastic thyroid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 17. Combination 'Epigenetic' Therapy May Restore Anti-Cancer Gene Activity In Late-Stage Lung Cancer Patients [bioprocessonline.com]
- 18. SMAC Mimetics Synergistically Cooperate with HDAC Inhibitors Enhancing TNF-α Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell viability assay for drug synergy [bio-protocol.org]
- 22. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 26. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Solving MS67 solubility issues for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS67, a potent and selective WDR5 degrader. The focus is on addressing solubility challenges to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5).[1][2] It functions as a Proteolysis-targeting chimera (PROTAC), which simultaneously binds to WDR5 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of WDR5, marking it for degradation by the proteasome. By depleting cellular levels of WDR5, this compound disrupts its oncogenic functions, making it a promising therapeutic candidate for cancers dependent on WDR5, such as MLL-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC).[3]
Q2: What is the known solubility of this compound?
This compound is a powder that is white to beige in color.[4] Its documented solubility is limited, with one supplier noting solubility in Dimethyl sulfoxide (DMSO) at a concentration of 2 mg/mL.[4] Like many PROTAC molecules, it is expected to have poor aqueous solubility, which presents a significant challenge for in vivo formulation.
Q3: What are the primary challenges when preparing this compound for in vivo administration?
The main challenge is its low aqueous solubility. For in vivo studies, a formulation must be sterile, non-toxic at the administered volume, and capable of maintaining the compound in a state that allows for absorption and distribution. High concentrations of organic solvents like DMSO can be toxic to animals, necessitating the use of co-solvents or advanced formulation strategies to create a safe and effective vehicle for administration.
Troubleshooting Guide for In Vivo Formulation
My this compound is not dissolving for my in vivo experiment. What should I do?
If you are encountering solubility issues with this compound, it is recommended to follow a systematic formulation development workflow. This involves starting with a stock solution in a strong organic solvent and then exploring various co-solvent systems or alternative formulations like suspensions. The goal is to find a vehicle that can maintain this compound in solution or as a stable, homogenous suspension at the desired concentration for dosing. Below are detailed protocols and formulation examples.
How do I prepare a stock solution of this compound?
Given its known solubility, a high-concentration stock solution of this compound should be prepared in 100% DMSO. This stock can then be diluted into the final vehicle for administration.
Protocol for Preparing a 2 mg/mL Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 2 mg/mL concentration.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
What are some common vehicle formulations for poorly soluble compounds like this compound?
For compounds like this compound with poor aqueous solubility, multi-component solvent systems or suspensions are often necessary for in vivo administration. Below is a table of common vehicle compositions that can be tested. It is crucial to first test the tolerability of any new vehicle in a small cohort of animals before using it in a large-scale efficacy study.
| Formulation ID | Composition | Max this compound Conc. (Hypothetical) | Administration Route | Notes |
| Co-Solvent 1 | 10% DMSO / 40% PEG300 / 50% Saline | 1 mg/mL | IP, IV, Oral | A common starting formulation. PEG300 helps to solubilize the compound and reduce DMSO toxicity. |
| Co-Solvent 2 | 5% DMSO / 95% (20% SBE-β-CD in Saline) | 2 mg/mL | IP, IV | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes to enhance solubility. |
| Suspension 1 | 0.5% Tween® 80 / 0.5% CMC in Saline | 5 mg/mL | IP, Oral | Forms a homogenous suspension. Requires sonication and vigorous mixing before each dose. |
| Lipid-Based 1 | 20% Kolliphor® EL / 80% Saline | 1.5 mg/mL | IP, IV | A non-ionic solubilizer and emulsifier. Can cause hypersensitivity reactions in some models. |
Experimental Protocols
Protocol: Preparation of a Co-Solvent Formulation (Example: 10% DMSO / 40% PEG300 / 50% Saline)
This protocol describes the preparation of a vehicle suitable for intraperitoneal (IP) injection.
-
Prepare Stock: Start with a high-concentration stock of this compound in 100% DMSO (e.g., 2 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the required volumes of DMSO (containing this compound), PEG300, and saline. For a final volume of 1 mL at a dose of 1 mg/mL:
-
Take 0.5 mL of your 2 mg/mL this compound stock in DMSO.
-
Add 0.4 mL of sterile PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Final Dilution: Add 0.5 mL of sterile saline to the DMSO/PEG300 mixture.
-
Mixing: Vortex the final solution vigorously. The solution should remain clear. If precipitation occurs, the concentration may be too high for this vehicle, and further optimization is needed.
-
Administration: Administer the freshly prepared formulation to the animals. Do not store aqueous dilutions for extended periods.
Protocol: Preparation of a Suspension Formulation (Example: 0.5% Tween® 80 / 0.5% CMC in Saline)
This protocol is suitable for oral gavage or IP injection when the compound cannot be fully solubilized.
-
Prepare Vehicle:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline. This may require heating and stirring.
-
Add Tween® 80 to the CMC solution to a final concentration of 0.5% (v/v). Mix well.
-
-
Weigh Compound: Weigh the required amount of this compound powder for your study into a sterile tube.
-
Form Suspension: Add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously vortexing or homogenizing.
-
Homogenization: Use a sonicator or tissue homogenizer to ensure the particle size is uniform and the suspension is homogenous.
-
Administration: Before each administration, vortex the suspension vigorously to ensure uniformity of the dose.
Visual Guides
Caption: Mechanism of action for this compound as a WDR5-targeting PROTAC.
Caption: Experimental workflow for in vivo formulation development of this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
Summary of this compound Properties
| Property | Description | Reference(s) |
| Target | WD40 repeat domain protein 5 (WDR5) | [1] |
| Mechanism of Action | PROTAC-mediated protein degradation | [2][3] |
| Molecular Weight | ~1030.15 g/mol | [4][5] |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO: 2 mg/mL | [4] |
| In Vitro Activity | Induces WDR5 degradation in MV4;11 cells with a DC50 of 3.7 nM. | [2][3] |
| In Vivo Model | Has been tested in MLL-rearranged AML xenograft mouse models. | [2][3] |
| Reported Dosing | 75 mg/kg, administered intraperitoneally (i.p.), twice daily. | [1][2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | WDR5 PROTAC | Probechem Biochemicals [probechem.com]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ≥98% (HPLC) | 2407452-77-9 [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Optimizing MS67 Dosage for WDR5 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MS67 for the targeted degradation of WD40 repeat-containing protein 5 (WDR5). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate WDR5 degradation?
A1: this compound is a potent and selective small molecule degrader of WDR5.[1][2] It is a Proteolysis Targeting Chimera (PROTAC) that functions by forming a ternary complex between WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the polyubiquitination of WDR5, marking it for degradation by the 26S proteasome.[3][4]
Q2: What is the optimal concentration range for this compound to achieve maximum WDR5 degradation?
A2: this compound is effective at nanomolar concentrations. It can induce WDR5 degradation at concentrations as low as 1 nM, with a reported DC50 (half-maximal degradation concentration) of approximately 3.7 nM in MV4;11 cells after an 18-hour treatment.[2][3][5] Near-complete degradation is often observed at concentrations around 0.5 µM.[3] However, the optimal concentration can vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific system.
Q3: How long does it take for this compound to degrade WDR5?
A3: The degradation of WDR5 by this compound is time-dependent. Apparent degradation can be observed as early as 2 hours post-treatment.[5] Maximal degradation is typically achieved between 4 to 24 hours, depending on the cell line.[5] A time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal treatment duration for your experiments.
Q4: Can this compound exhibit a "hook effect"?
A4: The "hook effect" is a phenomenon observed with some PROTACs where the degradation efficiency decreases at very high concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex. While some WDR5 degraders have shown a hook effect, this compound has been reported to induce WDR5 depletion effectively in several cell lines without a significant hook effect.[3][5]
Q5: What are the known downstream effects of this compound-mediated WDR5 degradation?
A5: WDR5 is a scaffold protein involved in the assembly of histone methyltransferase complexes, particularly the MLL/SET1 complexes that catalyze the methylation of histone H3 at lysine 4 (H3K4).[1][6] Degradation of WDR5 by this compound leads to a decrease in H3K4me2/3 levels and suppression of WDR5-regulated gene expression programs.[2]
Troubleshooting Guides
Problem 1: No or Weak WDR5 Degradation Observed
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 5 µM) to identify the optimal degradation concentration for your specific cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the time point of maximal degradation. |
| Low VHL E3 Ligase Expression | Verify the expression of VHL in your cell line via Western Blot or qPCR. If expression is low, consider using a different cell line or a degrader that utilizes a more ubiquitously expressed E3 ligase. |
| Impaired Proteasome Function | As a positive control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or Carfilzomib). A rescue of WDR5 levels in the presence of the proteasome inhibitor confirms that the degradation pathway is active.[3] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient depletion can affect cellular processes, including protein degradation. |
| Inactive this compound Compound | Ensure proper storage of the this compound compound as per the manufacturer's instructions to prevent degradation. |
| Western Blotting Issues | Refer to the troubleshooting section for Western Blotting below. |
Problem 2: High Variability in Experimental Replicates
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilution | Prepare fresh serial dilutions of this compound for each experiment. Vortex thoroughly between dilutions. |
| Variable Incubation Times | Stagger the addition of reagents and the harvesting of cells to ensure consistent incubation times across all samples. |
| Cell Line Instability | Use cells with a low passage number and perform routine cell line authentication.[7] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of WDR5 Degradation by Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for WDR5 degradation in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against WDR5
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 1000, 500, 100, 50, 10, 5, 1, 0.1 nM). Include a DMSO-only vehicle control. Replace the medium in each well with the medium containing the appropriate concentration of this compound or DMSO.
-
Incubation: Incubate the cells for the desired time (e.g., 18 hours).[2][5]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WDR5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for WDR5 and the loading control using image analysis software.
-
Normalize the WDR5 signal to the loading control signal.
-
Plot the normalized WDR5 levels against the log of the this compound concentration to determine the DC50.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of WDR5 degradation on cell viability.
Materials:
-
Cells and complete culture medium
-
This compound
-
DMSO
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Caption: this compound-mediated WDR5 degradation pathway.
Caption: Experimental workflow for assessing WDR5 degradation.
Caption: Troubleshooting flowchart for WDR5 degradation experiments.
References
- 1. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: OTS964 (Formerly Investigated as MS67)
A Guide for Researchers, Scientists, and Drug Development Professionals on the On-Target and Off-Target Effects of OTS964 in Cancer Cell Lines.
This technical support center provides comprehensive guidance on the use of OTS964, a small molecule inhibitor initially identified as a TOPK inhibitor but subsequently found to exert its potent anti-cancer effects primarily through the inhibition of Cyclin-Dependent Kinase 11 (CDK11). Understanding the dual-target nature and the predominant mechanism of action is critical for designing and interpreting experiments accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of OTS964?
A1: While initially developed as a potent inhibitor of T-LAK cell-originated protein kinase (TOPK) with an IC50 of 28 nM, subsequent research has demonstrated that the primary mechanism of action for OTS964's anti-cancer activity is the inhibition of Cyclin-Dependent Kinase 11 (CDK11).[1][2] OTS964 binds to CDK11B with a high affinity (Kd of 40 nM).[1][2][3][4]
Q2: How does the off-target inhibition of CDK11 contribute to OTS964's effects?
A2: Genetic knockdown and mutation studies have revealed that the cytotoxic effects of OTS964 are largely independent of TOPK expression.[5] Instead, the inhibition of CDK11, a kinase crucial for transcription, pre-mRNA splicing, and mitosis, is the key driver of OTS964-induced cancer cell death.[6][7][8] This off-target activity is responsible for the observed phenotypes of cytokinesis defects and subsequent apoptosis in cancer cells.[2][3]
Q3: What are the known on-target effects of OTS964 related to TOPK?
A3: As a TOPK inhibitor, OTS964 can decrease the autophosphorylation of TOPK at Threonine 9 and the phosphorylation of its downstream substrate, histone H3 at Serine 10.[9] However, the contribution of these on-target effects to the overall anti-cancer efficacy of OTS964 is considered to be minor compared to its CDK11-mediated effects.
Q4: What are the common off-target effects of OTS964 beyond CDK11?
A4: Kinome-wide screening has shown that OTS964 is relatively selective for CDK11. At a concentration of 1 µM, it showed significant inhibition of only a few other kinases, including TYK2, PRK1, and CDK9, but with much higher IC50 values compared to CDK11.[10] Researchers should be aware of these potential off-targets, especially when using higher concentrations of the inhibitor.
Q5: What kind of toxicities have been observed with OTS964 in in-vivo studies?
A5: In vivo studies in mice have shown that administration of the free form of OTS964 can lead to hematopoietic adverse reactions, specifically leukocytopenia (low white blood cell count) and thrombocytosis (high platelet count).[2][3] These toxicities are considered on-target effects resulting from the inhibition of CDK11 in hematopoietic stem cells.
Q6: How can the in-vivo toxicity of OTS964 be mitigated?
A6: Encapsulating OTS964 in a liposomal formulation has been shown to effectively overcome the hematopoietic toxicities observed with the free compound.[2][3][11] The liposomal delivery system allows for preferential accumulation of the drug in tumor tissues, thereby reducing its exposure to healthy hematopoietic cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell line heterogeneity: Different passages of the same cell line can exhibit varying sensitivity. 2. Compound stability: OTS964 may degrade in culture media over time. 3. Assay variability: Differences in cell seeding density, incubation time, or readout method can affect results. | 1. Use cell lines from a consistent, low passage number. 2. Prepare fresh stock solutions of OTS964 and consider media changes for long-term experiments. 3. Standardize all assay parameters, including cell density, treatment duration (typically 72 hours for OTS964), and ensure the use of appropriate controls.[2][3] |
| High cytotoxicity in non-cancerous cell lines | 1. On-target toxicity: CDK11 is also essential for the proliferation of normal cells. 2. Off-target effects: At high concentrations, OTS964 may inhibit other essential kinases. | 1. Determine the therapeutic window by comparing IC50 values in cancer versus non-cancerous cell lines. 2. Perform dose-response curves to use the lowest effective concentration. Consider using a more selective CDK11 inhibitor if available. |
| Lack of correlation between TOPK expression and OTS964 sensitivity | Primary mechanism is CDK11 inhibition: The anti-proliferative effect of OTS964 is not dependent on TOPK expression. | Focus on CDK11 as the primary target. Assess CDK11 expression levels and the phosphorylation status of its downstream targets to correlate with OTS964 sensitivity. |
| Development of drug resistance in cell lines | 1. Mutations in CDK11: Point mutations in the kinase domain of CDK11 (e.g., G579S) can confer resistance to OTS964.[5] 2. Upregulation of drug efflux pumps: Overexpression of transporters like ABCG2 can reduce intracellular drug concentration.[11][12] | 1. Sequence the CDK11 gene in resistant clones to identify mutations. 2. Use inhibitors of drug efflux pumps (e.g., Ko143 for ABCG2) to see if sensitivity can be restored.[13] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of OTS964 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[2][3] |
| HepG2 | Liver Cancer | 19[2][3] |
| Daudi | Burkitt's Lymphoma | 25[2][3] |
| A549 | Lung Cancer | 31[2][3] |
| UM-UC-3 | Bladder Cancer | 32[2][3] |
| HCT-116 | Colorectal Cancer | 33[2][3] |
| MKN1 | Stomach Cancer | 38[2][3] |
| MKN45 | Stomach Cancer | 39[2][3] |
| 22Rv1 | Prostate Cancer | 50[2][3] |
| DU4475 | Breast Cancer | 53[2][3] |
| T47D | Breast Cancer | 72[2][3] |
| MDA-MB-231 | Breast Cancer | 73[2][3] |
| HT29 | Colorectal Cancer (TOPK-negative) | 290[2][3] |
Table 2: Off-Target Kinase Inhibition Profile of OTS964
| Kinase | IC50 (nM) |
| CDK11A | 10 [10] |
| CDK11B (Kd) | 40 [1][2][3][4] |
| TOPK | 353[10] |
| TYK2 | 207[10] |
| PRK1 | 508[10] |
| CDK9 | 538[10] |
Experimental Protocols
Cell Viability (IC50) Determination Assay
Objective: To determine the concentration of OTS964 that inhibits 50% of cancer cell growth.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the 72-hour incubation period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of OTS964 in the appropriate cell culture medium. A common starting concentration is 10 µM, with 1:3 or 1:5 dilutions. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared OTS964 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[2][3]
Western Blot Analysis of CDK11 Pathway
Objective: To assess the effect of OTS964 on the phosphorylation of CDK11 downstream targets.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with OTS964 at various concentrations (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known CDK11 substrate, such as the C-terminal domain of RNA Polymerase II (phospho-Ser2), overnight at 4°C. Also, probe for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
CRISPR-Cas9 Screen for Resistance Mechanisms
Objective: To identify genes whose knockout confers resistance to OTS964.
Methodology:
-
Library and Cell Line Preparation: Obtain a genome-wide CRISPR-Cas9 knockout library (e.g., GeCKO v2). Generate a stable Cas9-expressing cancer cell line that is sensitive to OTS964.
-
Lentiviral Production and Transduction: Package the CRISPR library into lentiviral particles and transduce the Cas9-expressing cells at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.
-
Selection of Transduced Cells: Select the transduced cells with an appropriate antibiotic (e.g., puromycin).
-
Drug Selection: Treat the population of knockout cells with a lethal concentration of OTS964. A subset of cells should be maintained without the drug as a control.
-
Harvesting and gDNA Extraction: After a period of selection (e.g., 14-21 days), harvest the surviving cells from both the treated and control populations and extract their genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA-containing genomic regions by PCR and subject them to next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the OTS964-treated population compared to the control population. Genes targeted by these enriched sgRNAs are potential resistance genes.[14][15][16]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of OTS964's primary mechanism of action through CDK11 inhibition.
Experimental Workflow
Caption: Experimental workflow for identifying on-target and off-target effects of kinase inhibitors like OTS964.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OTS964 hydrochloride | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]
- 11. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. broadinstitute.org [broadinstitute.org]
- 15. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MS67 Instability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing MS67, a potent and selective WDR5 degrader. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on ensuring the stability and efficacy of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and potent degrader of the WD40 repeat domain protein 5 (WDR5).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a hetero-bifunctional molecule that recruits WDR5 to an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of WDR5 by the proteasome.[3][4] This targeted degradation of WDR5 has shown anti-cancer effects, particularly in acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma.[1][2]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
-
Dissolution: this compound is soluble in DMSO.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage of Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[6]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][6][7]
Q3: I'm observing precipitation in my this compound solution. What should I do?
Precipitation can occur for several reasons and can significantly impact the effective concentration of this compound in your experiments.
-
Low Solubility in Aqueous Buffers: this compound is poorly soluble in water. When diluting your DMSO stock solution into aqueous media for your experiments, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation and cellular toxicity.[6] A stepwise dilution may also help prevent the compound from precipitating.[6]
-
Improper Storage: If stock solutions are not stored correctly (e.g., at the wrong temperature or for too long), the compound may degrade or precipitate. Always adhere to the recommended storage conditions.[1][7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to precipitation and degradation. It is crucial to aliquot your stock solution into smaller, single-use volumes.[6][7]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can be frustrating. Here are some potential sources of variability to consider:
-
Solution Instability: If not handled and stored properly, this compound may degrade over time, leading to a decrease in its effective concentration and inconsistent experimental outcomes. Always use freshly prepared dilutions from a properly stored stock solution.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous DMSO stock solutions, can lead to significant variations in the final concentration of this compound. Ensure your pipettes are calibrated and use appropriate pipetting techniques for viscous liquids.
-
Cellular Factors: The sensitivity of cell lines to this compound can vary.[8] Factors such as cell density, passage number, and overall cell health can influence the experimental outcome. Standardize these parameters across your experiments to ensure reproducibility.
-
Assay Conditions: Variations in incubation times, reagent concentrations, and detection methods can all contribute to inconsistent results. Maintain consistent experimental protocols.
Troubleshooting Guide: this compound Instability and Efficacy
This guide provides a systematic approach to troubleshooting common issues related to this compound instability in solution.
Problem 1: Reduced or No Biological Activity
If you observe a lack of expected biological effect (e.g., no degradation of WDR5, no inhibition of cell proliferation), consider the following:
Experimental Protocol: Western Blot for WDR5 Degradation
-
Cell Seeding: Plate your cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound. Effective concentrations for WDR5 degradation have been reported to be as low as 0.02 µM, with significant degradation observed at 2.5 µM in some cell lines.[3][4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: The maximal degradation of WDR5 can be achieved after 8 hours of treatment and can remain stable for up to 72 hours.[3][4]
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for WDR5. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the extent of WDR5 degradation.
Problem 2: Precipitate Formation in Working Solutions
If you observe a precipitate in your working solutions after diluting the DMSO stock, follow these steps:
Troubleshooting Flowchart for Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 4. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 is essential for assembly of the VISA-associated signaling complex and virus-triggered IRF3 and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manuals.plus [manuals.plus]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Chemical Compound Degradation in Storage
Disclaimer: The identifier "MS67" does not correspond to a recognized chemical compound in public scientific databases. The following guide provides general best practices for the storage and handling of chemical compounds to prevent degradation. Researchers must consult the Safety Data Sheet (SDS) and specific literature for the compound to ensure safe and effective storage.
Troubleshooting Guide: Common Issues in Compound Storage
This guide addresses frequent problems researchers encounter that can lead to the degradation of chemical compounds during storage.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (color, crystal structure) | Light exposure, oxidation, thermal decomposition | Store in amber vials or cover with aluminum foil to protect from light.[1] Purge headspace with an inert gas (e.g., argon, nitrogen). Store at the recommended temperature. |
| Decreased potency or activity in assays | Hydrolysis, oxidation, microbial contamination | Store in a desiccator or with desiccants to minimize moisture exposure.[2] Store in a tightly sealed container.[1] For solutions, consider sterile filtering and storing at low temperatures. |
| Presence of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Chemical degradation, container leaching | Confirm the identity of degradation products using techniques like mass spectrometry.[3][4] Ensure storage containers are made of compatible materials (e.g., glass vs. plastic). |
| Precipitation of material from a solution | Change in temperature, solvent evaporation, degradation to a less soluble product | Store at a constant, appropriate temperature. Ensure the container is sealed tightly.[5] Re-dissolve if possible and check purity before use. |
| Pressure buildup in the storage container | Decomposition leading to gas formation | Handle with extreme caution in a fume hood. Vent the container carefully. Re-evaluate storage conditions and the stability of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause chemical degradation?
A1: The most common factors are temperature, moisture, light, and oxygen.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Some compounds may also be sensitive to freeze-thaw cycles.
-
Moisture: Water can act as a reactant in hydrolysis, leading to the breakdown of susceptible compounds like esters and amides.
-
Light: Exposure to UV or visible light can induce photolytic degradation in light-sensitive compounds.[1]
-
Oxygen: Atmospheric oxygen can cause oxidative degradation, especially in compounds with electron-rich moieties.
Q2: How do I determine the optimal storage temperature for my compound?
A2: The recommended storage temperature is typically found on the product's SDS or certificate of analysis. General guidelines are:
-
Room Temperature: 15-25°C
-
Refrigerated: 2-8°C
-
Frozen: -20°C to -80°C
Always allow compounds to equilibrate to room temperature before opening to prevent condensation, which introduces moisture.
Q3: What is chemical incompatibility and why is it important for storage?
A3: Chemical incompatibility refers to the situation where two or more chemicals react undesirably when mixed, which can lead to violent reactions, the release of toxic gases, or the degradation of the stored materials.[6] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from flammable materials.[1][2] Proper segregation prevents accidental contact and ensures a safe storage environment.[2]
Q4: How can I tell if my compound has degraded?
A4: Degradation can be indicated by physical changes (color, odor, precipitation) or by a decrease in performance in experiments. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities or degradation products.[3][7][8]
Experimental Protocols
Protocol 1: General Procedure for Long-Term Storage of a Solid Compound
-
Aliquot: Divide the bulk sample into smaller, single-use aliquots to minimize the number of times the primary container is opened.
-
Container: Use amber glass vials with tightly sealing caps to protect from light and moisture.
-
Inert Atmosphere: For oxygen-sensitive compounds, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and storage conditions.
-
Storage: Place the vials in a designated, temperature-controlled storage unit (e.g., refrigerator, freezer, or desiccator cabinet) according to the manufacturer's recommendations. Ensure incompatible chemicals are stored separately.[9]
Protocol 2: Stability Assessment Using HPLC
-
Initial Analysis: Upon receipt of the compound, dissolve a small amount in a suitable solvent and perform an HPLC analysis to establish an initial purity profile (the t=0 time point).
-
Sample Preparation for Storage: Prepare several small aliquots of the compound under the intended storage conditions (e.g., -20°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot, allow it to come to room temperature, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Comparison: Compare the chromatograms from each time point to the t=0 profile. A decrease in the area of the main peak or the appearance of new peaks indicates degradation.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation.
Visualizations
Caption: Factors influencing chemical compound degradation pathways.
References
- 1. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Degradation mechanism of Methyl Orange by electrochemical process on RuO(x)-PdO/Ti electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uottawa.ca [uottawa.ca]
- 6. ehs.unl.edu [ehs.unl.edu]
- 7. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
Improving MS67 efficacy in resistant cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered when working with MS67, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes are critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks, which then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to cell death through a process known as synthetic lethality.
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms for this acquired resistance?
A2: Acquired resistance to PARP inhibitors like this compound is a significant clinical and research challenge. Several mechanisms have been identified, including:
-
Secondary or reversion mutations in genes like BRCA1/2 that restore their function in homologous recombination (HR), the primary pathway for repairing DSBs.
-
Upregulation of drug efflux pumps , such as P-glycoprotein (P-gp), which actively transport this compound out of the cell, reducing its intracellular concentration.
-
Loss of PARP1 expression , meaning the drug target is no longer present.
-
Activation of alternative DNA repair pathways that can compensate for the PARP inhibition.
-
Changes in cell cycle regulation that allow cells to tolerate higher levels of DNA damage.
Q3: Can this compound be used in combination with other therapies to enhance its efficacy?
A3: Yes, combination therapy is a promising strategy. Preclinical and clinical studies have shown that the efficacy of PARP inhibitors can be enhanced when combined with:
-
Chemotherapeutic agents that induce DNA damage, such as platinum-based compounds (e.g., cisplatin, carboplatin) or temozolomide.
-
Inhibitors of other DNA repair pathways , such as ATR or DNA-PK inhibitors, to create a more profound blockade of DNA damage response.
-
Immunotherapy , as PARP inhibition can increase tumor mutational burden and upregulate PD-L1 expression, potentially sensitizing tumors to immune checkpoint inhibitors.
-
Agents that target resistance mechanisms , such as inhibitors of P-glycoprotein.
Troubleshooting Guide for this compound Experiments
This guide addresses common issues encountered when observing reduced this compound efficacy in cell line experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Gradual increase in IC50 value of this compound over multiple passages. | The cell line may be acquiring resistance through continuous exposure to the drug. | 1. Perform a new dose-response experiment to confirm the shift in IC50. 2. Analyze the cells for known resistance markers (e.g., BRCA1/2 reversion mutations, P-gp expression). 3. Consider using a lower, intermittent dosing schedule if continuous exposure is not required for the experimental design. |
| High variability in cell viability assay results. | Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates. | 1. Ensure a single-cell suspension and uniform seeding in all wells. 2. Mix the drug thoroughly in the media before adding to the cells. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant increase in apoptosis or DNA damage markers (e.g., γH2AX) after this compound treatment in a previously sensitive cell line. | The cells may have developed resistance by restoring their homologous recombination (HR) capacity or upregulating drug efflux. | 1. Assess HR proficiency: Use a functional assay, such as a RAD51 focus formation assay, to determine if HR has been restored. 2. Check for drug efflux: Treat cells with a known P-gp inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 3. Quantify intracellular this compound: If possible, use techniques like LC-MS/MS to measure the amount of this compound inside the cells. |
| This compound is less effective in a new cell line expected to be sensitive. | The cell line may have intrinsic resistance mechanisms or the assumed genetic background (e.g., BRCA mutation status) may be incorrect. | 1. Verify genetic background: Confirm the BRCA1/2 mutation status or other relevant genetic markers through sequencing. 2. Assess expression of key proteins: Check the expression levels of PARP1, BRCA1/2, and P-gp by Western blot or qPCR. 3. Test combination therapies: Evaluate if co-treatment with a DNA-damaging agent or an inhibitor of a compensatory repair pathway improves efficacy. |
Key Experimental Protocols
1. Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Add the resazurin-based reagent (e.g., alamarBlue, PrestoBlue) to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the results using a non-linear regression model (log(inhibitor) vs. normalized response) to calculate the IC50 value.
-
2. Western Blot for PARP1 and γH2AX Expression
-
Objective: To assess the expression of the drug target (PARP1) and a marker of DNA double-strand breaks (γH2AX).
-
Methodology:
-
Treat cells with this compound at the desired concentration and for the desired time. Include a positive control for DNA damage (e.g., etoposide) and an untreated control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP1, phospho-H2AX (Ser139), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualized Workflows and Pathways
Caption: A logical workflow for diagnosing the cause of reduced this compound efficacy.
Caption: The synthetic lethality mechanism of this compound and the role of HR repair.
Technical Support Center: Minimizing MS67 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of the experimental compound MS67 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity observed with this compound in animal models?
A1: While the specific toxicological profile of this compound is under investigation, common signs of toxicity in animal models can include weight loss, reduced food and water intake, lethargy, ruffled fur, and changes in behavior.[1][2] More specific signs will depend on the target organ of toxicity. Careful daily observation and documentation are critical.
Q2: How can I determine the maximum tolerated dose (MTD) for this compound?
A2: The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity.[3] It is typically determined through a dose escalation study. Start with a low dose and gradually increase it in different cohorts of animals, monitoring for signs of toxicity at each level. The MTD is identified as the dose level just below the one that induces significant adverse effects.[3]
Q3: What are the key pharmacokinetic (PK) parameters to consider for this compound?
A3: Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME).[4] Understanding these parameters helps in designing a dosing regimen that maintains therapeutic concentrations while minimizing peak concentrations that could lead to toxicity.[4][5] Liquid chromatography with tandem mass spectrometry (LC/MS/MS) is a common method for determining drug levels in biological fluids.[5]
Q4: Can changing the route of administration reduce this compound toxicity?
A4: Yes, the route of administration can significantly impact the toxicity profile of a compound. For example, if oral administration leads to gastrointestinal toxicity, parenteral routes such as intravenous, intraperitoneal, or subcutaneous injection might be considered to bypass the GI tract.[6] However, each route has its own potential for local and systemic toxicity.
Q5: What is the importance of toxicokinetic (TK) analysis?
A5: Toxicokinetic analysis correlates the observed toxicity with the level of drug exposure.[4][7] It helps to understand the relationship between dose, exposure, and toxicity, which is crucial for interpreting toxicology study findings and for extrapolating data from animal models to humans.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths at a Presumed Safe Dose
Possible Causes:
-
Incorrect Dosing: Errors in dose calculation, preparation, or administration.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity.
-
Strain/Species Sensitivity: The specific animal strain or species may be particularly sensitive to this compound.[8]
-
Off-Target Effects: this compound may have unintended biological effects.[9]
Troubleshooting Steps:
-
Verify Dosing: Double-check all calculations, preparation steps, and administration techniques.
-
Conduct a Vehicle-Only Control Study: Administer the vehicle alone to a control group to rule out its toxicity.
-
Review Literature on Strain/Species: Research the known sensitivities of the animal model being used.[10][11]
-
Consider a Different Animal Model: If feasible, test this compound in a different strain or species.[12]
-
Perform Preliminary Off-Target Screening: Utilize in vitro assays to identify potential off-target interactions.[9]
Issue 2: Significant Weight Loss in Treated Animals
Possible Causes:
-
Reduced Food and Water Intake: this compound may be causing nausea or malaise.
-
Gastrointestinal Toxicity: The compound may be directly irritating the GI tract.[6]
-
Systemic Toxicity: Weight loss can be a general indicator of systemic toxicity affecting various organs.
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Quantify daily intake to determine if it is decreased.
-
Provide Supportive Care: Offer palatable, high-calorie food supplements and hydration support.
-
Evaluate GI Health: Perform histological analysis of the gastrointestinal tract upon necropsy.
-
Dose Reduction or Fractionation: Lower the dose or split the daily dose into multiple smaller administrations.
-
Consider Formulation Changes: Modifying the formulation (e.g., enteric coating) may reduce GI irritation.[6]
Quantitative Data Summary
Table 1: Hypothetical Dose Escalation Study for this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle Control | 10 | 0/10 | +5.2 | Normal |
| 10 | 10 | 0/10 | +3.1 | Normal |
| 30 | 10 | 0/10 | -2.5 | Mild lethargy |
| 100 | 10 | 2/10 | -15.8 | Severe lethargy, ruffled fur |
| 300 | 10 | 8/10 | -25.1 | Moribund, significant weight loss |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax (Maximum Concentration) | 1500 ng/mL |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 7500 ng*h/mL |
| Half-life (t1/2) | 4 hours |
| Bioavailability (Oral) | 35% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), 8-10 weeks old, mixed sex.[10]
-
Group Allocation: Randomly assign animals to a vehicle control group and at least four this compound dose groups (n=5-10 per group).
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and escalate by a factor of 2-3 for subsequent groups.
-
Administration: Administer this compound via the intended clinical route for a specified duration (e.g., once daily for 7 days).
-
Monitoring: Record body weight, clinical signs of toxicity, and food/water intake daily.
-
Endpoint: The MTD is the highest dose that does not result in >10% body weight loss, significant clinical signs of toxicity, or mortality.[3]
Protocol 2: Single-Dose Pharmacokinetic Study
-
Animal Model: Use cannulated rats to allow for serial blood sampling.
-
Dosing: Administer a single dose of this compound at a therapeutically relevant level.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC/MS/MS method.[5]
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.[13]
Visualizations
Caption: Workflow for assessing and mitigating this compound toxicity.
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting logic for observed toxicity.
References
- 1. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of chronic pesticide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology Study - Gencyst [gencyst.com]
- 4. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl fumarate for treatment of multiple sclerosis: mechanism of action, effectiveness, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. mdpi.com [mdpi.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action - Biologic Markers in Immunotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Major study to hopefully lead to reduced animal testing by drug companies | pharmaphorum [pharmaphorum.com]
- 13. Pharmacokinetics - Toxicology Research Laboratory [trl.uic.edu]
Technical Support Center: Overcoming Experimental Variability with MS67
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS67, a potent and selective WDR5 degrader. Our goal is to help you navigate common challenges and mitigate experimental variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that recruits WDR5 to an E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] this compound was developed through structure-based design and has demonstrated high cooperativity in binding to both WDR5 and the von Hippel-Lindau (VHL) E3 ligase.[6]
Q2: What is the primary downstream effect of this compound-induced WDR5 degradation?
A2: WDR5 is a core component of the MLL/SET1 histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][7][8] This H3K4 methylation is a key epigenetic mark associated with active gene transcription.[7][8] By degrading WDR5, this compound effectively suppresses the transcription of WDR5-regulated genes and decreases H3K4me2/3 levels on chromatin.[2][6]
Q3: Is there a negative control available for this compound?
A3: Yes, MS67N is the corresponding negative control for this compound.[6] MS67N has an identical WDR5 binding moiety and linker as this compound but contains a diastereoisomer of the VHL-binding component, which abrogates its ability to bind to the E3 ligase.[6] Consequently, MS67N does not induce the degradation of WDR5 and can be used to distinguish between effects caused by WDR5 degradation and potential off-target effects of the chemical scaffold.[3][6]
Q4: What are the known anti-cancer effects of this compound?
A4: this compound has demonstrated potent anti-cancer effects in preclinical models of MLL-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC).[2][6] It has been shown to inhibit the proliferation of cancer cells and suppress malignant growth in both in vitro and in vivo models.[6][9]
Troubleshooting Guide
Issue 1: High Variability in Cell Line Sensitivity to this compound
One of the most common challenges encountered with this compound is the significant variability in its anti-proliferative and degradation efficacy across different cancer cell lines.[6]
Q: Why do different cell lines show varying sensitivity to this compound?
A: The sensitivity of a cell line to this compound can be influenced by several factors:
-
Dependence on WDR5: The primary determinant of sensitivity is the extent to which a cell line's survival and proliferation are dependent on WDR5. Cells with a strong reliance on WDR5-mediated gene transcription are generally more susceptible.
-
Expression levels of WDR5 and E3 ligase components: The intracellular concentrations of WDR5 and the components of the VHL E3 ligase complex can affect the efficiency of ternary complex formation (WDR5-MS67-VHL) and subsequent degradation.
-
Cellular uptake and efflux: Differences in the expression of drug transporters can lead to variations in the intracellular concentration of this compound.
-
Compensatory signaling pathways: Some cell lines may have redundant or compensatory signaling pathways that are activated upon WDR5 degradation, thus mitigating the anti-proliferative effects.
Q: How can I determine if my cell line of interest is likely to be sensitive to this compound?
A:
-
Literature review: Check published studies to see if your cell line has been previously tested with this compound or other WDR5 inhibitors.
-
Baseline WDR5 expression: Perform a western blot to determine the endogenous expression level of WDR5 in your panel of cell lines. While not the only factor, very low WDR5 expression may suggest a lack of dependence.
-
WDR5 knockdown: Use siRNA or shRNA to knock down WDR5 and assess the impact on cell viability. This can provide a direct measure of the cell line's dependence on WDR5.
Issue 2: Suboptimal or Inconsistent WDR5 Degradation
Q: I am not observing efficient WDR5 degradation after treating my cells with this compound. What could be the issue?
A:
-
Concentration and incubation time: Ensure you are using an appropriate concentration range and incubation time. WDR5 degradation by this compound has been observed at concentrations as low as 1 nM, with near-complete depletion at 0.5 µM after 18 hours of treatment in sensitive cell lines.[6] A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
Compound integrity: Verify the quality and stability of your this compound compound. Improper storage or handling can lead to degradation of the molecule.
-
"Hook effect": Although less common with this compound compared to other PROTACs, the "hook effect" can occur at very high concentrations where the formation of binary complexes (WDR5-MS67 or this compound-VHL) is favored over the productive ternary complex.[6] If you observe reduced degradation at higher concentrations, try testing a lower concentration range.
-
Cell density: High cell density can sometimes impact drug efficacy. Ensure you are plating cells at a consistent and appropriate density for your assays.
Q: How can I confirm that the observed loss of WDR5 is due to proteasomal degradation?
A: To confirm that this compound is inducing proteasome-mediated degradation of WDR5, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If the loss of WDR5 is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
Issue 3: Potential Off-Target Effects
Q: How can I be sure that the observed phenotype is a direct result of WDR5 degradation and not an off-target effect of this compound?
A:
-
Use the negative control: The most critical experiment is to compare the effects of this compound with its negative control, MS67N.[6] Since MS67N binds to WDR5 but not the E3 ligase, it should not induce WDR5 degradation.[6] If a phenotype is observed with this compound but not with MS67N, it strongly suggests that the effect is dependent on WDR5 degradation.
-
WDR5 rescue experiment: In a WDR5 knockdown or knockout background, the effects of this compound should be diminished or absent. You can also perform a rescue experiment by overexpressing a version of WDR5 that is resistant to this compound-mediated degradation (if available) to see if the phenotype is reversed.
-
Phenocopy with genetic knockdown: Compare the phenotype induced by this compound with that of WDR5 knockdown using siRNA or shRNA. A high degree of similarity between the chemical and genetic approaches supports the on-target activity of this compound.
Data Presentation
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) | DC₅₀ (nM) | Dₘₐₓ (%) |
| MV4;11 | AML | 15 | 3.7 ± 1.4 | 94 ± 1 |
| EOL-1 | AML | 38 | Not Reported | Not Reported |
| MIA PaCa-2 | PDAC | Not Reported | Not Reported | Not Reported |
GI₅₀: 50% growth inhibition concentration. DC₅₀: 50% degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Pharmacokinetic and In Vivo Efficacy of this compound
| Parameter | Value |
| In Vivo Dosing | 75 mg/kg, intraperitoneal, twice daily, 5 days/week |
| Cₘₐₓ (single i.p. dose of 75 mg/kg) | ~4.2 µM |
| Drug Concentration at 12 hours | > 0.5 µM |
| In Vivo Outcome | Significant tumor growth inhibition and prolonged survival in mouse models |
Experimental Protocols
The following are generalized protocols for using this compound in cell culture and in vivo experiments. Optimization for specific cell lines and animal models is recommended.
Protocol 1: In Vitro WDR5 Degradation Assay
-
Cell Plating: Plate cells in a suitable format (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare dilutions of the negative control, MS67N.
-
Treatment: Add the this compound-containing medium to the cells. Include wells treated with DMSO vehicle control and MS67N.
-
Incubation: Incubate the cells for the desired time period (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and western blotting to detect WDR5 levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: In Vivo Antitumor Efficacy Study
-
Animal Model: Use an appropriate mouse model (e.g., xenograft or patient-derived xenograft model).
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare a formulation of this compound suitable for intraperitoneal injection. A common dosing regimen is 75 mg/kg, administered twice daily for 5 days a week.[2] The control group should receive a vehicle control.
-
Monitoring: Monitor tumor size, body weight, and the overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for WDR5 levels, immunohistochemistry).
Mandatory Visualizations
Caption: WDR5 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro and in vivo studies with this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 5. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MS67-Mediated WDR5 Degradation
This technical support center is designed for researchers, scientists, and drug development professionals who are using the WDR5 degrader, MS67. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly when WDR5 degradation is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of WD40 repeat domain protein 5 (WDR5).[1][2] Its mechanism involves simultaneously binding to WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex (WDR5-MS67-VHL).[3][4] This proximity induces the VHL E3 ligase to polyubiquitinate WDR5, tagging it for destruction by the cell's proteasome.[3] This process is dependent on the ubiquitin-proteasome system.[3]
Q2: I am not observing WDR5 degradation after treating my cells with this compound. What are the most common reasons for this?
A2: Several factors could contribute to a lack of WDR5 degradation. These can be broadly categorized as:
-
Compound-related Issues: The compound may have degraded, or you might be using an incorrect negative control.
-
Cell Line-specific Problems: The cell line may lack essential components of the degradation machinery (like VHL) or may have mutations in the WDR5 protein that prevent this compound binding.[2][3]
-
Suboptimal Experimental Conditions: The concentration of this compound or the treatment duration may be inappropriate for your specific cell line.
-
Issues with Detection Method: The lack of a signal change in your Western blot could be due to technical problems with the assay itself.
Q3: How can I be sure that my this compound compound is active?
A3: First, ensure proper storage of the compound, typically at -80°C for long-term stock solutions, to prevent degradation.[1] It is also crucial to differentiate it from its negative control, MS67N, which binds to WDR5 but not to the VHL E3 ligase and therefore does not induce degradation.[3][5] If you suspect compound inactivity, obtaining a fresh batch from a reputable supplier is recommended.
Q4: Could my choice of cell line be the problem?
A4: Yes, the cellular context is critical. Key factors include:
-
E3 Ligase Expression: this compound relies on the VHL E3 ligase. Cells with low or no VHL expression will not support this compound-mediated degradation.[3] CRISPR-Cas9 knockout of VHL has been shown to eliminate the degradation effect.[3]
-
WDR5 Mutations: Specific mutations in WDR5 can disrupt the formation of the ternary complex. For example, WDR5 mutants D172A and Y191A show no degradation or reduced efficacy, respectively, because these residues are critical for the interaction with VHL induced by this compound.[2][3]
-
Cell Line Sensitivity: this compound has shown high potency in MLL-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC) cell lines.[1][3] Other cell types may be less sensitive or require different optimization.
Q5: What are the optimal experimental conditions for using this compound?
A5: Optimal conditions can be cell-line dependent. However, based on published data:
-
Concentration: this compound can induce WDR5 degradation at concentrations as low as 1 nM.[1][3] A typical dose-response experiment might range from 1 nM to 1 µM. In MV4;11 cells, the DC50 (concentration for 50% degradation) is approximately 3.7 nM.[1][3]
-
Time Course: Degradation of WDR5 can be detected as early as 2 hours after treatment, with near-maximal degradation often observed after 18-24 hours.[3]
Q6: What control experiments are essential to validate my results?
A6: To confirm that the observed degradation is specific and occurs through the expected mechanism, you should include the following controls:
-
Negative Control Compound: Treat cells with MS67N. This compound binds WDR5 but not VHL, so no degradation should occur.[3][5]
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor like carfilzomib or MG132 should "rescue" WDR5 from degradation, confirming the involvement of the proteasome.[3][6]
-
Neddylation Inhibitor: Co-treatment with a neddylation inhibitor like MLN4924, which inactivates Cullin-RING ligases, should also block degradation.[3]
-
VHL Ligand Competition: Co-treatment with a high concentration of a VHL ligand (like Ac-VHL-Me) should compete with this compound for VHL binding and reduce WDR5 degradation.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound activity reported in the literature.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MV4;11 (AML) | 3.7 ± 1.4 nM | [2][3] |
| Dmax (Degradation) | MV4;11 (AML) | 94 ± 1% | [2][3] |
| DC50 (Degradation) | MIA PaCa-2 (PDAC) | 45 ± 16 nM | [4] |
| Dmax (Degradation) | MIA PaCa-2 (PDAC) | 85 ± 6% | [4] |
| Kd (this compound to WDR5) | N/A | 63 ± 10 nM | [4] |
| Kd (this compound to VCB Complex) | N/A | 140 ± 7.2 nM | [1][4] |
| Kd (Ternary Complex) | N/A | 52 ± 8.3 nM | [4] |
Visualized Mechanisms and Workflows
This compound Mechanism of Action
Caption: The PROTAC mechanism of this compound-mediated WDR5 degradation.
Troubleshooting Workflow for WDR5 Degradation Failure
Caption: A logical workflow for troubleshooting failed WDR5 degradation.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of WDR5 Degradation
This protocol is for assessing the levels of WDR5 protein in cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest.
-
Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 50, 100, 500 nM) for a fixed time (e.g., 18 hours).[1] Include controls such as vehicle (DMSO) and the negative control compound MS67N.
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel (e.g., 4-12% Bis-Tris).[7]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WDR5 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., Tubulin, GAPDH) to ensure equal loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize the WDR5 signal to the loading control signal.
-
Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation
This protocol helps to verify the this compound-dependent interaction between WDR5 and VHL.
-
Cell Treatment:
-
Treat cells with this compound (e.g., 100 nM) or DMSO for a short duration (e.g., 2-4 hours).
-
Crucially, co-treat the cells with a proteasome inhibitor (e.g., 1 µM MG132) for the duration of the experiment to prevent the degradation of the complex once it has formed.[9]
-
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or 0.5% NP-40 and protease/phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against WDR5 (or VHL) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe separate membranes with antibodies against WDR5 and VHL.
-
A successful co-immunoprecipitation will show a band for VHL in the sample where WDR5 was pulled down (and vice-versa), and this interaction should be enhanced in the this compound-treated sample compared to the DMSO control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing J774A.1 (TIB-67) Cell Permeability
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the permeability of J774A.1 (TIB-67) cells for improved experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of the J774A.1 (TIB-67) cell line?
The J774A.1 cell line was isolated from a reticulum cell sarcoma in a female BALB/cN mouse. These adherent cells are known for their role in immunology research and are active in antibody-dependent phagocytosis.
Q2: Why is enhancing cell permeability important for my experiments with J774A.1 cells?
Enhancing cell permeability is crucial for introducing molecules such as drugs, DNA, or proteins into the intracellular environment. For drug development professionals, this is essential for studying the efficacy of therapeutic agents that have intracellular targets. Inadequate permeability can lead to an underestimation of a compound's true activity.
Q3: What are the common methods to increase the permeability of J774A.1 cells?
Common methods to enhance cell permeability can be broadly categorized into physical and chemical approaches.[2]
-
Physical Methods: Electroporation and sonoporation are techniques that use electrical pulses or sound waves, respectively, to create transient pores in the cell membrane.
-
Chemical Methods: These involve the use of permeation enhancers, which are compounds that interact with the cell membrane to increase its fluidity.[3][4] Examples include surfactants, fatty acids, and certain nanoparticles.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing J774A.1 cell permeability.
| Problem | Possible Cause | Recommended Solution |
| Low uptake of a fluorescent marker (e.g., Calcein AM) after treatment with a permeabilizing agent. | Insufficient concentration of the permeabilizing agent. | Optimize the concentration of the permeabilizing agent by performing a dose-response experiment. |
| The incubation time with the agent is too short. | Increase the incubation time. A time-course experiment can help determine the optimal duration. | |
| The chosen permeabilizing agent is not effective for J774A.1 cells. | Try a different class of permeabilizing agent. For example, if a non-ionic surfactant is ineffective, a cationic lipid-based agent might yield better results. | |
| High cell death or cytotoxicity observed after permeability enhancement. | The concentration of the permeabilizing agent is too high. | Reduce the concentration of the agent. It is crucial to find a balance between permeabilization and cell viability. |
| Prolonged exposure to the permeabilizing agent. | Decrease the incubation time with the agent. | |
| The chosen method is inherently harsh (e.g., high-voltage electroporation). | Optimize the parameters of the physical method (e.g., lower the voltage for electroporation) or switch to a gentler chemical method. | |
| Inconsistent results between experiments. | Variation in cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition for all experiments. |
| Inaccurate pipetting or reagent preparation. | Calibrate pipettes regularly and prepare fresh solutions of permeabilizing agents for each experiment. | |
| Contamination of cell culture. | Regularly check for and address any microbial contamination.[5] |
Experimental Protocols
Protocol 1: Chemical Permeabilization using Digitonin
Digitonin is a mild non-ionic surfactant that selectively permeabilizes the plasma membrane by complexing with cholesterol.
Materials:
-
J774A.1 cells cultured in appropriate medium
-
Digitonin stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescent marker of interest (e.g., a fluorescently labeled antibody or drug)
-
Trypan Blue solution
Procedure:
-
Seed J774A.1 cells in a suitable culture plate and grow to the desired confluency.
-
Prepare a working solution of digitonin in pre-warmed PBS. The final concentration needs to be optimized, but a starting range of 10-50 µg/mL is recommended.
-
Wash the cells twice with warm PBS.
-
Add the digitonin solution to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Wash the cells gently with PBS to remove the digitonin.
-
Immediately add the solution containing your molecule of interest and incubate for the desired time.
-
Wash the cells to remove any extracellular molecules.
-
Proceed with your downstream analysis (e.g., fluorescence microscopy, flow cytometry).
-
Control: Perform a parallel experiment without digitonin treatment. To assess cytotoxicity, treat a separate set of cells with the same concentration of digitonin and perform a Trypan Blue exclusion assay.
Protocol 2: Electroporation for Transient Permeabilization
Electroporation uses an electrical field to create temporary pores in the cell membrane.
Materials:
-
J774A.1 cells in suspension
-
Electroporation buffer (low ionic strength)
-
Electroporator and sterile electroporation cuvettes
-
Molecule of interest
Procedure:
-
Harvest J774A.1 cells and wash them with sterile, ice-cold electroporation buffer.
-
Resuspend the cells in the electroporation buffer at a specific density (e.g., 1 x 10^6 cells/mL).
-
Add your molecule of interest to the cell suspension.
-
Transfer the cell suspension to a pre-chilled electroporation cuvette.
-
Apply the electrical pulse using the electroporator. The voltage and pulse duration are critical parameters that need to be optimized for J774A.1 cells.
-
After the pulse, let the cells recover on ice for 10-20 minutes.
-
Gently transfer the cells to a culture dish containing pre-warmed complete medium.
-
Incubate the cells and analyze for uptake and viability at different time points.
-
Control: Include a sample of cells that goes through the entire process without the electrical pulse.
Signaling Pathways and Experimental Workflows
General Workflow for Enhancing Cell Permeability
Caption: General experimental workflow for enhancing cell permeability.
Signaling Pathways Potentially Affected by Permeabilization
Permeabilization methods, especially those causing membrane stress, can activate various signaling pathways. Understanding these can be critical for interpreting experimental results.
Caption: Potential signaling pathways activated by membrane stress.
By following these guidelines and protocols, researchers can effectively enhance the permeability of J774A.1 (TIB-67) cells, leading to more accurate and reliable experimental results.
References
Validation & Comparative
A Comparative Guide to WDR5 Inhibitors: MS67 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS67, a potent WDR5 degrader, with other notable WDR5 inhibitors. We delve into their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key evaluative assays.
Introduction to WDR5 and Its Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffold protein involved in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complex.[1][2] This complex is essential for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark crucial for active gene transcription.[1] WDR5 also plays a key role in recruiting the MYC oncoprotein to chromatin, promoting the expression of genes involved in cell proliferation and survival.[3][4] Given its central role in these oncogenic pathways, WDR5 has emerged as a promising therapeutic target in various cancers.
The development of small molecules targeting WDR5 has led to two primary strategies: inhibition of protein-protein interactions (PPIs) and targeted protein degradation. PPI inhibitors, such as OICR-9429 and WDR5-0103, typically work by competitively binding to the "WIN" site on WDR5, preventing its interaction with partners like MLL.[5][6] In contrast, degraders like this compound utilize Proteolysis Targeting Chimera (PROTAC) technology to induce the ubiquitination and subsequent proteasomal degradation of the WDR5 protein.[7][8][9]
Comparative Efficacy of WDR5 Inhibitors
The following table summarizes key quantitative data for this compound and other prominent WDR5 inhibitors, providing a clear comparison of their potency and efficacy.
| Compound | Type | Target | Binding Affinity (Kd) | Cellular Potency (IC50/GI50) | Degradation Potency (DC50) | Max Degradation (Dmax) |
| This compound | Degrader | WDR5 | 63 nM[7] | 15 nM (MV4;11 cells)[7] | 3.7 nM (MV4;11 cells)[7][9] | 94% (MV4;11 cells)[9] |
| OICR-9429 | Inhibitor | WDR5-MLL Interaction | 93 ± 28 nM[10] | 67.74 µM (T24 cells)[5] | N/A | N/A |
| WDR5-0103 | Inhibitor | WDR5-MLL Interaction | 450 nM | 39 µM (in vitro MLL complex) | N/A | N/A |
| MM-102 | Inhibitor | WDR5-MLL Interaction | < 1 nM (Ki)[11] | 2.4 nM (in vitro MLL1-WDR5)[11] | N/A | N/A |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental evaluation of these inhibitors, we provide the following diagrams created using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an inhibitor to WDR5.
Materials:
-
Purified WDR5 protein
-
WDR5 inhibitor (e.g., this compound, OICR-9429)
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Sample Preparation:
-
Dialyze the purified WDR5 protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve the inhibitor in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.
-
Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the inhibitor concentration in the syringe is 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the WDR5 protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume (e.g., a series of 2 µL injections).
-
Perform an initial small injection (e.g., 0.4 µL) to account for diffusion from the syringe tip, which is typically discarded during data analysis.
-
Execute a series of injections (e.g., 20-30) of the inhibitor into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To measure the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells, and to determine the GI50 of a WDR5 inhibitor.
Materials:
-
Cancer cell lines (e.g., MV4;11)
-
WDR5 inhibitor
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the WDR5 inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration and use a non-linear regression model to determine the GI50 value.
-
Western Blotting for WDR5 Degradation
Objective: To determine the degradation of WDR5 protein in cells treated with a degrader like this compound and to calculate the DC50 and Dmax.
Materials:
-
Cancer cell lines
-
WDR5 degrader (this compound) and negative control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (anti-WDR5, anti-loading control like β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with increasing concentrations of the WDR5 degrader and a negative control for a specified time (e.g., 18 hours).[9]
-
Harvest the cells and lyse them on ice with lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WDR5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[9]
-
Normalize the WDR5 band intensity to the loading control.
-
Plot the normalized WDR5 levels against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Conclusion
The landscape of WDR5-targeted therapies is rapidly evolving, with both PPI inhibitors and protein degraders showing significant promise. This compound, as a potent and selective WDR5 degrader, offers a distinct and highly effective mechanism of action compared to traditional inhibitors. Its ability to induce near-complete depletion of WDR5 at nanomolar concentrations in cancer cells highlights the potential of targeted protein degradation as a therapeutic strategy.[9][13] While PPI inhibitors like OICR-9429 and MM-102 have demonstrated efficacy in disrupting the WDR5-MLL interaction, the catalytic nature of degraders may offer advantages in terms of sustained pathway inhibition. Further preclinical and clinical investigations will be crucial in determining the full therapeutic potential of these different classes of WDR5-targeting agents.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models (Journal Article) | OSTI.GOV [osti.gov]
- 2. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Wdr5 attenuates MLL-rearranged leukemogenesis by suppressing Myc targets. - OAK Open Access Archive [oak.novartis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ch.promega.com [ch.promega.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of WDR5 Depletion: The Chemical Approach of MS67 versus Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the nuances of targeting WD-repeat domain 5 (WDR5) is critical for advancing therapeutic strategies, particularly in oncology. This guide provides an objective comparison between two powerful methods for studying WDR5 function: the use of the chemical degrader MS67 and genetic knockout models. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to illuminate the distinct advantages and applications of each approach.
WDR5 is a highly conserved scaffolding protein that plays a pivotal role in gene regulation. It is a core component of the COMPASS/MLL (Complex of Proteins Associated with Set1/Mixed Lineage Leukemia) complexes, which are essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][2][3] Given its crucial role in cellular processes, aberrant WDR5 activity has been implicated in various cancers, making it a compelling therapeutic target.[3][4]
This guide will delve into the specifics of two distinct methodologies for interrogating WDR5 function:
-
This compound: A potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the WDR5 protein.[5][6]
-
WDR5 Knockout (KO): Genetic models where the WDR5 gene is inactivated, leading to a complete loss of WDR5 protein expression.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and a WDR5 knockout lies in their mechanism of action. This compound offers a transient and controllable depletion of the WDR5 protein, while a genetic knockout results in a permanent and complete loss of the gene's function from the outset of the model system.
This compound is a heterobifunctional molecule that simultaneously binds to WDR5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][7] This proximity induces the ubiquitination of WDR5, marking it for degradation by the proteasome.[1] This process allows for a rapid and reversible reduction of WDR5 protein levels in a dose- and time-dependent manner.[5]
In contrast, a WDR5 knockout, typically generated using technologies like CRISPR-Cas9, involves the permanent disruption of the WDR5 gene. This leads to a complete absence of WDR5 protein expression in the targeted cells or organism. However, it is important to note that a constitutive global knockout of WDR5 is embryonically lethal in mice, underscoring the protein's essential role in development.[8][9] Therefore, researchers often utilize conditional knockout models to study WDR5 function in specific tissues or at particular developmental stages.[10][11][12]
Quantitative Data Comparison: Efficacy and Phenotypic Outcomes
The following tables summarize key quantitative data derived from studies utilizing this compound and WDR5 knockout models, providing a direct comparison of their effects on cellular processes.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound DC50 (nM) | This compound Dmax (%) | This compound IC50 (nM) | Reference(s) |
| MV4;11 | Acute Myeloid Leukemia (MLL-r) | 3.7 ± 1.4 | 94 ± 1 | 15 | [1][5][13] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 45 | ~90 | N/A | [5][13] |
| LM2 | Triple-Negative Breast Cancer | ~2.5 µM for ~80% degradation | >80 | ~500 | [14] |
| MDA-MB-453 | Breast Cancer | ~2.5 µM for ~70% degradation | >70 | N/A | [14] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration for cell growth.
Table 2: Phenotypic Consequences of WDR5 Depletion
| Model System | Method of Depletion | Key Phenotypes | Molecular Consequences | Reference(s) |
| Mouse Embryonic Stem Cells | shRNA-mediated knockdown | Impaired self-renewal, spontaneous differentiation | Reduced global H3K4me3, decreased expression of pluripotency factors (Oct4, Nanog) | [15][16][17] |
| Zebrafish Embryos | Morpholino-mediated knockdown/CRISPR knockout | Impaired hematopoietic stem and progenitor cell (HSPC) development, increased HSPC apoptosis | Reduced H3K4me1/2/3 levels | [18] |
| Mouse Embryonic Bodies | Doxycycline-inducible knockout | Impaired neuroectodermal differentiation, altered cell fate towards mesoderm | Dysregulation of genes involved in neurogenesis and mesogenesis | [19][20] |
| MLL-rearranged AML patient-derived xenograft (PDX) mice | This compound treatment | Suppressed tumor growth, prolonged survival | Decreased chromatin-bound MLL complex components and c-MYC | [1][6][7] |
| Glioblastoma Stem Cells (GSCs) | WDR5 inhibitors / shRNA knockdown | Reduced in vitro growth and self-renewal, attenuated in vivo tumor growth | Reduced H3K4 trimethylation, decreased expression of GSC-relevant oncogenic pathways | [21][22] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and WDR5 knockout models.
Western Blotting for WDR5 Degradation
Objective: To quantify the reduction of WDR5 protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MV4;11) at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.001-1 µM) or a vehicle control (DMSO) for a specified time (e.g., 18 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against WDR5 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the WDR5 signal to a loading control (e.g., Tubulin or GAPDH).[1]
Cell Viability Assay (e.g., MTS or CellTiter-Glo)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay:
-
For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Generation of a WDR5 Knockout Cell Line using CRISPR-Cas9
Objective: To create a cell line with a stable and complete loss of WDR5 expression.
Protocol:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the WDR5 gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cell line using a suitable method (e.g., lipofection or electroporation).
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for WDR5 knockout by:
-
Genomic DNA PCR and Sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blotting: To verify the absence of WDR5 protein expression.[23]
-
-
Validation: Select and further validate the knockout clones with confirmed genetic and protein-level loss of WDR5.
Conclusion: Choosing the Right Tool for the Job
Both the chemical degrader this compound and WDR5 knockout models are invaluable tools for dissecting the multifaceted roles of WDR5. The choice between these approaches depends on the specific research question and the desired experimental context.
This compound is particularly advantageous for:
-
Therapeutic relevance: As a drug-like molecule, it provides insights into the potential of WDR5 degradation as a therapeutic strategy.[1][7]
-
Temporal control: The ability to induce rapid and reversible protein depletion allows for the study of the immediate consequences of WDR5 loss.
-
Overcoming lethality: It can be used in systems where a complete genetic knockout would be lethal.
WDR5 knockout models are ideal for:
-
Studying developmental roles: Conditional knockouts are essential for understanding the tissue-specific and developmental functions of WDR5.[10][11]
-
Complete loss-of-function studies: They provide a definitive model for the consequences of a total absence of WDR5.
-
Uncovering compensatory mechanisms: The long-term absence of WDR5 can reveal how cellular pathways adapt to its loss.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. WDR5 is essential for assembly of the VISA-associated signaling complex and virus-triggered IRF3 and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Rescuing Lethal Phenotypes Induced by Disruption of Genes in Mice: a Review of Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly variable penetrance of abnormal phenotypes in embryonic lethal knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditional Models - Mouse Biology Program [mbp.mousebiology.org]
- 11. Conditional Knockout Mouse Models to Study the Roles of Individual NF-κB Transcription Factors in Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditional Knockout mouse model catalog | Inducible & tissue-specific | genOway [genoway.com]
- 13. This compound | WDR5 PROTAC | Probechem Biochemicals [probechem.com]
- 14. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wdr5 mediates self-renewal and reprogramming via the embryonic stem cell core transcriptional network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wdr5 mediates self-renewal and reprogramming via the embryonic stem cell core transcriptional network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wdr5 Mediates Self-Renewal and Reprogramming via the Embryonic Stem Cell Core Transcriptional Network: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. p53 Integrates Temporal WDR5 Inputs during Neuroectoderm and Mesoderm Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
Navigating the Transcriptome in Multiple Sclerosis: A Guide to Reproducibility and Comparative Gene Expression Analysis
For researchers, scientists, and drug development professionals, understanding the intricate changes in gene expression associated with Multiple Sclerosis (MS) is paramount for developing effective diagnostics and therapeutics. However, a significant challenge in the field is the reproducibility of these findings. This guide provides a comparative overview of gene expression changes in different states of MS and in response to various factors, with a strong emphasis on the experimental considerations crucial for generating reliable and reproducible data.
The Challenge of Reproducibility in Multiple Sclerosis Gene Expression Studies
Low reproducibility in gene expression profiles from transcriptome studies has been a persistent obstacle, limiting the clinical application of many research findings.[1] Several factors contribute to this variability in the context of Multiple Sclerosis research. One critical, and often overlooked, factor is the time of day of sample collection. Studies have demonstrated that gene expression patterns in patients with relapsing-remitting MS (RRMS) in relapse can be significantly different at night compared to during the day.[1] This highlights the necessity of standardizing sample collection times to obtain reproducible results.[1]
Furthermore, the clinical heterogeneity of MS itself presents a challenge. Gene expression profiles can differ significantly between disease subtypes, such as relapsing-remitting MS (RRMS), primary progressive MS (PPMS), and secondary progressive MS (SPMS). The disease state at the time of sample collection, specifically whether a patient is in a state of relapse or remission, also dramatically influences the transcriptomic landscape.[2][3]
Comparative Analysis of Gene Expression in Multiple Sclerosis
To provide a clearer picture of the transcriptomic alterations in MS, this section compares gene expression changes observed in different disease states and in response to potential therapeutic interventions.
Gene Expression in Relapse versus Remission
The transition between relapse and remission in RRMS is accompanied by dynamic changes in gene expression, particularly in peripheral blood mononuclear cells (PBMCs). These changes offer insights into the underlying immunological shifts driving disease activity.
| Gene | Fold Change (Relapse vs. Remission) | p-value | Function | Study |
| Upregulated in Relapse | ||||
| ALOX5 | 2.58 (microarray), 3.41 (RT-PCR) | ≤ 0.05 | Involved in inflammatory pathways. | [4] |
| TGFβ1 | 1.97 (microarray), 2.42 (RT-PCR) | ≤ 0.05 | Plays a complex role in inflammation and immune regulation. | [4] |
| Downregulated in Relapse | ||||
| CD58 | - | - | Promotes regulatory T cells. Upregulated in remission. | [2] |
| DBC1 | - | - | Reduces cell proliferation. Upregulated in remission. | [2] |
Note: This table presents a selection of differentially expressed genes. The number of significantly altered genes can be extensive. For instance, one study identified 989 upregulated and 536 downregulated genes in relapse compared to controls.[4]
Impact of External Factors on Gene Expression
Interferon-beta (IFN-β) Treatment: IFN-β is a commonly used disease-modifying therapy for MS. Its administration induces significant, though often transient, changes in gene expression. After the first injection of IFN-β, the expression of numerous genes can be altered.[5] However, studies have shown that long-term treatment can lead to a near normalization of the dysregulated gene splicing and expression seen in untreated MS patients.[6]
| Gene | Fold Change (Post-IFN-β vs. Pre-IFN-β) | Cell Type | Function | Study |
| Upregulated by IFN-β | ||||
| MX1 | Consistently higher | T helper cells, cytotoxic T-cells, monocytes, B-cells, PBMC | Antiviral activity, marker of IFN-β bioactivity. | [7] |
| IFI44 | Consistently higher | T helper cells, cytotoxic T-cells, monocytes, B-cells, PBMC | Interferon-induced protein. | [7] |
| XAF1 | Consistently higher | T helper cells, cytotoxic T-cells, monocytes, B-cells, PBMC | Pro-apoptotic factor. | [7] |
| LGALS9 | Induced | Blood mononuclear cells | Negative regulation of T helper type I immunity. | [5] |
| TCIRG1 | Induced | Blood mononuclear cells | T-cell activation. | [5] |
Vitamin D: Vitamin D deficiency is a recognized risk factor for MS.[8] The vitamin D receptor (VDR) is expressed in various immune cells, and its activation can modulate gene expression.[9] Studies have shown a correlation between vitamin D levels and the expression of genes located near MS risk loci, particularly the DRB1*1501 variant.[10] Interestingly, individuals with MS may exhibit a blunted immune response to vitamin D supplementation compared to healthy controls.[8]
Experimental Protocols for Reproducible Gene Expression Analysis
To ensure the reliability and comparability of gene expression data in MS research, adherence to standardized and detailed experimental protocols is crucial.
Blood Collection and PBMC Isolation
-
Standardized Collection Time: To minimize variability due to circadian rhythms, blood samples should be collected at a consistent time of day for all participants within a study.[1]
-
Anticoagulant Selection: For RNA sequencing, blood should be collected in tubes containing an appropriate anticoagulant, such as EDTA.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are a common source for gene expression analysis in MS. They can be isolated from whole blood using density-gradient centrifugation with a medium like Ficoll-Paque.
-
Sample Handling and Storage: Immediately after collection, blood tubes should be gently inverted to ensure proper mixing with the anticoagulant. For RNA isolation, processing should occur as soon as possible. If immediate processing is not feasible, specific RNA stabilization reagents and appropriate temperature storage (e.g., -80°C) are necessary to preserve RNA integrity.
RNA Extraction and Sequencing
-
RNA Extraction Kits: Several commercial kits are available for RNA extraction from PBMCs, such as the RNeasy Mini Kit (Qiagen) or MagMAX™ mirVana™ Total RNA Isolation Kit. The choice of kit can influence RNA yield and quality.[11][12]
-
Quality Control: The quality and quantity of extracted RNA should be assessed using methods like spectrophotometry (e.g., NanoDrop) and bioanalysis (e.g., Agilent Bioanalyzer) to ensure high-quality input for downstream applications.
-
RNA Sequencing: For comprehensive transcriptomic analysis, RNA sequencing (RNA-seq) is the current standard. This involves library preparation, sequencing on a high-throughput platform, and subsequent bioinformatic analysis to identify differentially expressed genes.
Visualizing the Molecular Landscape of Multiple Sclerosis
To better understand the complex biological processes underlying MS, visualizing experimental workflows and signaling pathways is essential.
A key signaling pathway implicated in the pathogenesis of MS is the Nuclear Factor kappa B (NF-κB) pathway, which plays a central role in inflammation.[2][3][13]
By adhering to rigorous experimental protocols and being mindful of the various factors that can influence gene expression, researchers can significantly improve the reproducibility of their findings in Multiple Sclerosis. This, in turn, will accelerate the translation of research discoveries into meaningful clinical applications for patients.
References
- 1. Cytokine Signaling in Multiple Sclerosis and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of nuclear factor κB in multiple sclerosis and experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nuclear Factor κB (NF-κB)–Mediated Inflammation in Multiple Sclerosis [frontiersin.org]
- 4. Genes implicated in multiple sclerosis pathogenesis from consilience of genotyping and expression profiles in relapse and remission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression analysis of interferon-beta treatment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. neurology.org [neurology.org]
- 8. People with Multiple Sclerosis have blunted responses to Vitamin D supplementation - VitaminDWiki [vitamindwiki.com]
- 9. msaustralia.org.au [msaustralia.org.au]
- 10. ox.ac.uk [ox.ac.uk]
- 11. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Pathways in the Pathogenesis of Multiple Sclerosis and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MS67 Selectivity: A Comparative Guide
Introduction
In the landscape of drug discovery and chemical biology, the precise characterization of a molecule's selectivity is paramount. A highly selective compound offers the potential for targeted therapeutic intervention with minimized off-target effects, thereby enhancing efficacy and reducing toxicity. This guide provides a comprehensive overview of the experimental methodologies required for the independent verification of the selectivity of a compound, here hypothetically named MS67. While specific data for a compound designated "this compound" is not publicly available, this document outlines the established and robust procedures researchers can employ to ascertain its selectivity profile and compare it against alternative inhibitors.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of this compound's selectivity with other compounds, quantitative data should be summarized in a structured format. The following table provides a template for presenting key selectivity metrics.
Table 1: Comparative Selectivity Profile of Kinase Inhibitors
| Compound | Target Kinase IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Score (e.g., S-Score) | Panel Size (Number of Kinases) | Data Source |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | e.g., 468 | [Internal/Published Data] |
| Compound A | Value | Value | Value | Value | 468 | [Reference] |
| Compound B | Value | Value | Value | Value | 468 | [Reference] |
| Compound C | Value | Value | Value | Value | 468 | [Reference] |
Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ indicates greater potency. The selectivity score is a calculated value that provides a quantitative measure of a compound's selectivity across a panel of kinases.
Experimental Protocols: Methodologies for Selectivity Profiling
The independent verification of this compound's selectivity would necessitate a combination of biochemical and cell-based assays. These assays are crucial for understanding the compound's direct enzymatic inhibition and its effects within a more physiologically relevant cellular environment.
Biochemical Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.
Methodology:
-
Assay Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of this compound is quantified by measuring the reduction in kinase activity at various compound concentrations.
-
Procedure:
-
A panel of recombinant human kinases is utilized.
-
Each kinase reaction is performed in a buffer containing the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled or coupled to a reporter system).
-
This compound is serially diluted and added to the kinase reactions.
-
The reactions are incubated to allow for substrate phosphorylation.
-
The amount of phosphorylated substrate is quantified. Methods for quantification include radiometric detection, fluorescence polarization, or luminescence-based ATP detection.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein(s) in a cellular context.
Methodology:
-
Assay Principle: CETSA is based on the principle that the binding of a ligand (e.g., this compound) to its target protein stabilizes the protein against thermal denaturation.
-
Procedure:
-
Intact cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Following heat treatment, the cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
Phospho-proteomics Analysis
Objective: To assess the downstream functional consequences of this compound treatment on cellular signaling pathways.
Methodology:
-
Assay Principle: This technique uses mass spectrometry to identify and quantify changes in protein phosphorylation across the proteome in response to inhibitor treatment.
-
Procedure:
-
Cells are treated with this compound or a vehicle control.
-
Proteins are extracted from the cells and digested into peptides.
-
Phosphopeptides are enriched from the peptide mixture using techniques such as titanium dioxide (TiO₂) chromatography or immunoprecipitation with anti-phospho-tyrosine/threonine/serine antibodies.
-
The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphorylated proteins and quantify changes in their phosphorylation levels.
-
Bioinformatic analysis is then used to map these changes to specific signaling pathways.
-
Mandatory Visualization
Signaling Pathway of a Hypothetical Target Kinase
The following diagram illustrates a generic signaling pathway that could be inhibited by a kinase inhibitor like this compound. Understanding the upstream activators and downstream effectors of the target kinase is crucial for interpreting experimental results.
Caption: A simplified signaling cascade illustrating the position of a target kinase.
Experimental Workflow for Selectivity Verification
The diagram below outlines the logical flow of experiments for the independent verification of this compound's selectivity.
Caption: Workflow for the comprehensive evaluation of this compound's selectivity.
A Comparative Analysis of MS67 and Other PROTAC-Based Degraders for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparative analysis of MS67, a potent and selective VHL-recruiting WDR5 degrader, and other PROTAC-based degraders, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the POI.[1][3] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[1]
This compound is a prime example of a PROTAC that specifically targets WD40 repeat domain protein 5 (WDR5), a key component of the MLL/KMT2A histone methyltransferase complex implicated in various cancers.[4][5] this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of WDR5.[4]
Quantitative Performance Comparison
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of this compound in comparison to other reported WDR5-targeting PROTACs.
| Degrader | Target | E3 Ligase Recruited | DC50 | Dmax | Binding Affinity (Kd) | Cell Line | Reference |
| This compound | WDR5 | VHL | 3.7 nM | 94% | 63 nM (to WDR5), 140 nM (to VCB complex) | MV4;11 | [6][7] |
| MS40 | WDR5 | CRBN | 42 nM | 77% | 125 nM (to WDR5), 130 nM (to CRBN-TBD) | MV4;11 | [5][8] |
| Homer (70) | WDR5 | VHL | 53 nM | Not Reported | Not Reported | Not Reported | [9] |
Selectivity Profile
A critical attribute of any targeted therapeutic is its selectivity. This compound has been shown to be highly selective for WDR5. Global proteomic profiling in MIA PaCa-2 cells treated with this compound revealed that WDR5 was the only protein to show a significant decrease among over 4000 detected proteins.[6] Furthermore, this compound was found to be inactive against a panel of other protein methyltransferases, kinases, GPCRs, ion channels, and transporters.[7]
In contrast, the CRBN-recruiting WDR5 PROTAC, MS40, was found to degrade not only WDR5 but also the known neo-substrates of CRBN modulators, Ikaros (IKZF1) and Aiolos (IKZF3).[5][8] This highlights a key difference in the selectivity profiles that can arise from the choice of E3 ligase ligand.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTAC-based degraders. Below are methodologies for key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., MV4;11)
-
PROTAC of interest (e.g., this compound) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-WDR5) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins and then load equal amounts onto an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[1][10]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the level of protein degradation relative to the vehicle control.[10]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
96-well plates
-
Cell line of interest
-
PROTAC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line for implantation
-
PROTAC of interest formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Animal Handling and Acclimatization: House mice in accordance with institutional guidelines and allow them to acclimatize before the study begins.[3]
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.[6]
-
Tumor Growth Monitoring and Treatment Initiation: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
PROTAC Administration: Administer the PROTAC and vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal injection or oral gavage).[6]
-
Efficacy and Tolerability Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.[6]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor samples can be used for further analysis, such as Western blotting to confirm target protein degradation.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PROTAC-mediated degradation is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of action for a PROTAC degrader.
Caption: Specific mechanism of action for the WDR5 degrader this compound.
Caption: A typical experimental workflow for evaluating PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MS67: A Potent Degrader Outperforms Traditional Small Molecule Inhibitors in Targeting WDR5
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MS67, a novel WDR5 degrader, with other small molecule inhibitors targeting the WD40 repeat domain 5 (WDR5) protein. This analysis is supported by experimental data and detailed methodologies for key assays.
WDR5 is a critical scaffold protein implicated in various cancers through its interactions with proteins such as MLL (Mixed Lineage Leukemia) and MYC. While traditional small molecule inhibitors aim to block these interactions, this compound represents a paradigm shift by inducing the targeted degradation of the WDR5 protein itself.
Performance Comparison: this compound vs. Small Molecule Inhibitors
Experimental data demonstrates that this compound, a Proteolysis Targeting Chimera (PROTAC), is significantly more effective at inhibiting cancer cell growth compared to traditional small molecule inhibitors like OICR-9429.[1] this compound achieves this by potently and selectively depleting the cellular levels of WDR5 protein.
| Compound | Type | Target | Potency | Cell Line | Reference |
| This compound | WDR5 Degrader (PROTAC) | WDR5 Degradation | DC50 = 3.7 nM | MV4;11 (AML) | [2] |
| WDR5 Binding | Kd = 63 nM | - | |||
| OICR-9429 | Small Molecule Inhibitor | WDR5-MLL Interaction | Ki = 64 nM | - | |
| WDR5 Binding | Kd = 93 nM | - | |||
| MM-102 | Small Molecule Inhibitor | WDR5-MLL Interaction | IC50 = 2.4 nM | - | |
| WDR5-0103 | Small Molecule Inhibitor | WDR5 Binding | Kd = 450 nM | - |
As a PROTAC, this compound hijacks the cell's natural protein disposal system to eliminate WDR5. This mechanism of action is fundamentally different from that of small molecule inhibitors, which merely block the function of the protein. This distinction is crucial as the complete removal of the target protein can lead to a more profound and sustained therapeutic effect.
WDR5 Signaling Pathway and Intervention Points
The following diagram illustrates the central role of WDR5 in cancer-related signaling pathways and the distinct mechanisms of action of this compound and other small molecule inhibitors.
Experimental Workflows
The efficacy of WDR5-targeting compounds is evaluated through a series of biochemical and cell-based assays. The diagram below outlines the typical experimental workflow for comparing a PROTAC degrader like this compound with a traditional small molecule inhibitor.
Detailed Experimental Protocols
WDR5 Degradation Assay (Western Blot)
This protocol is used to determine the ability of a compound to induce the degradation of WDR5 in cells.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MV4;11) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound or other test compounds for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WDR5 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the WDR5 band intensity to the loading control.
-
Calculate the percentage of WDR5 degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded).
-
WDR5-MLL Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to disrupt the interaction between WDR5 and the MLL protein.
-
Reagent Preparation:
-
Reconstitute recombinant GST-tagged WDR5 and biotinylated MLL peptide in assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound, OICR-9429).
-
Prepare the HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add the test compound, GST-WDR5, and biotinylated MLL peptide.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the HTRF detection reagents.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the WDR5-MLL interaction.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.[3][4][5][6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration that causes 50% growth inhibition).
-
References
- 1. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols for a substance designated as "MS67" cannot be provided due to its unidentifiable nature in public chemical databases, this guide offers a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of any chemical waste. Adherence to a robust, procedural approach is paramount for protecting personnel and the environment.
The cornerstone of safe chemical handling and disposal is a complete understanding of the substance's properties and associated hazards. The primary source for this critical information is the Safety Data Sheet (SDS), which chemical manufacturers and importers are required to provide.[1] The SDS is essential for assessing the risks associated with a chemical and determining the appropriate disposal pathway.[1][2]
Step-by-Step Protocol for Chemical Waste Disposal
When a laboratory chemical is deemed waste, it must be managed as potentially hazardous.[1] The following step-by-step process outlines the necessary considerations for the proper disposal of chemical waste in a laboratory setting.
1. Identification and Hazard Classification: The first and most crucial step is to identify the waste material and its hazardous characteristics.[1] This requires a thorough review of the chemical's SDS to understand its physical and health hazards, such as ignitability, corrosivity, reactivity, and toxicity.[1][3] Based on this information, the waste must be classified according to regulatory guidelines like the Resource Conservation and Recovery Act (RCRA).[4][5]
2. Segregation of Waste: To prevent dangerous chemical reactions, incompatible wastes must be kept separate.[4] For example, acids should not be mixed with bases, and oxidizers should be kept separate from flammable materials.[2] Each distinct waste stream should have its own designated container.[6] Proper segregation is a fundamental aspect of safe laboratory practice.[4]
3. Proper Containment and Labeling: Waste must be stored in appropriate containers that are compatible with the chemical, in good condition, and have secure, leak-proof closures.[2][3][4][5] Each container must be clearly labeled as soon as waste is added.[2][7] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., flammable, corrosive).[2]
4. Accumulation and Storage: Designated satellite accumulation areas should be established within the laboratory for the temporary storage of hazardous waste.[3][7] These areas must be at or near the point of generation and under the control of laboratory personnel.[3][4] There are regulatory limits on the amount of waste that can be accumulated and the timeframe for storage.[3][7]
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][7][8] The EHS office is responsible for the proper management, storage, and disposal of chemical wastes in compliance with all federal, state, and local regulations.[3][9][10] They will provide guidance on specific packaging and labeling requirements for transportation and disposal.[11] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department and local regulations for specific, non-hazardous materials.[2][11][12]
6. Documentation: Maintain accurate records of the hazardous waste generated.[11] This documentation is essential for regulatory compliance and for tracking the waste from its point of generation to its final disposal, a system often referred to as "cradle to grave".[11][13]
Data Presentation: Hazardous Waste Characteristics
The classification of hazardous waste is determined by its characteristics as defined by the Environmental Protection Agency (EPA).[3] The following table summarizes these primary categories, which are crucial for determining appropriate handling and disposal procedures.
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases or oxidizers.[3] | Ethanol, acetone, xylene, sodium nitrate |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[3] | Hydrochloric acid, sodium hydroxide |
| Reactivity | Substances that are unstable, react violently with water, can generate toxic gases, or are capable of detonation.[3] | Sodium metal, potassium cyanide, picric acid |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Heavy metals (e.g., lead, mercury), pesticides |
Mandatory Visualization: Chemical Disposal Workflow
The logical flow for handling and disposing of a laboratory chemical is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Manage Chemical Waste Safely | US [sdsmanager.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. uidaho.edu [uidaho.edu]
- 10. Environmental Health and Safety | Ole Miss [olemiss.edu]
- 11. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 12. acs.org [acs.org]
- 13. nationalacademies.org [nationalacademies.org]
Personal protective equipment for handling MS67
Disclaimer: The following guidance is based on a hypothetical chemical compound, "MS67," as no specific information is available for a substance with this designation. The properties and associated risks of this compound have been assumed to be those of a moderately hazardous powdered solid to provide a comprehensive safety protocol. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This guide provides essential safety and logistical information for the handling and disposal of the hypothetical compound this compound, a moderately hazardous powdered solid. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
Proper PPE is the first line of defense against chemical exposure.[1] The level of PPE required depends on the nature of the work being performed and the potential for exposure.[2][3] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Required Personal Protective Equipment |
| Transporting unopened containers | - Laboratory coat- Safety glasses[4]- Closed-toe shoes |
| Weighing and preparing solutions | - Chemical-resistant lab coat or gown- Chemical splash goggles or a full-face shield[1][4][5]- Nitrile or neoprene gloves (double-gloving recommended)[4][5]- N95 respirator or a higher level of respiratory protection if the powder is fine or if there is a risk of aerosolization[1] |
| Conducting experiments | - Chemical-resistant lab coat- Chemical splash goggles[1][4]- Appropriate chemical-resistant gloves[4][5] |
| Cleaning spills | - Chemical-resistant coveralls or suit[1]- Full-face respirator with appropriate cartridges[1][5]- Heavy-duty chemical-resistant gloves and boots[4][5] |
| Waste disposal | - Chemical-resistant lab coat- Chemical splash goggles[1][4]- Chemical-resistant gloves[4][5] |
Experimental Protocol: Weighing and Solubilizing this compound
This protocol details the steps for safely weighing and dissolving this compound powder.
Materials:
-
This compound powder
-
Appropriate solvent
-
Enclosed balance or a balance in a chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Weighing:
-
Tare the balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Transfer:
-
Gently tap the weighing paper to transfer the powder into a beaker.
-
Use a small amount of the solvent to rinse any remaining powder from the weighing paper into the beaker.
-
-
Solubilization:
-
Add a magnetic stir bar to the beaker.
-
Place the beaker on a stir plate inside the chemical fume hood.
-
Slowly add the desired volume of solvent to the beaker while stirring.
-
Continue stirring until the this compound is completely dissolved.
-
If necessary, carefully transfer the solution to a volumetric flask for accurate dilution.
-
-
Post-Procedure:
-
Clean the spatula and work area with an appropriate solvent and decontaminating solution.
-
Dispose of all contaminated materials, including weighing paper and gloves, in the designated hazardous waste container.
-
Wash hands thoroughly after removing PPE.
-
Operational and Disposal Plan
A clear plan for the handling and disposal of this compound is crucial for laboratory safety and environmental protection.
Operational Plan:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit specifically for hazardous solids available. In case of skin contact, immediately wash the affected area with soap and water.[6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Training: All personnel handling this compound must be trained on its specific hazards and the proper handling and emergency procedures.
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[8]
-
Disposal Method: All this compound waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. epa.gov [epa.gov]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. 3akchemie.com [3akchemie.com]
- 7. assets.grandandtoy.com [assets.grandandtoy.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
